molecular formula C8H9Cl2N B1416266 2,5-dichloro-N-ethylaniline CAS No. 42265-81-6

2,5-dichloro-N-ethylaniline

Cat. No.: B1416266
CAS No.: 42265-81-6
M. Wt: 190.07 g/mol
InChI Key: CENDNMFHRRPMJG-UHFFFAOYSA-N
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Description

2,5-dichloro-N-ethylaniline is a useful research compound. Its molecular formula is C8H9Cl2N and its molecular weight is 190.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-dichloro-N-ethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-ethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENDNMFHRRPMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651292
Record name 2,5-Dichloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42265-81-6
Record name 2,5-Dichloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis of 2,5-Dichloro-N-ethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

2,5-Dichloro-N-ethylaniline (N-ethyl-2,5-dichloroaniline) is a critical intermediate in the synthesis of agrochemicals (specifically chloroacetanilide herbicides) and specialized azoic dyes. Its structural integrity—defined by the specific 2,5-chlorination pattern and the secondary amine functionality—dictates its reactivity and downstream application.[1]

The primary challenge in synthesizing N-alkylated anilines is selectivity . Direct alkylation with ethyl halides (e.g., ethyl bromide) typically results in a statistical mixture of mono-ethyl, di-ethyl, and unreacted starting material, requiring energy-intensive fractional distillation.

This guide details the Reductive Amination pathway as the superior "Self-Validating" protocol. By isolating the imine formation and reduction steps (or coupling them in a controlled cascade), this method thermodynamically favors the mono-alkylated product, ensuring high purity (>98%) and process reliability suitable for pharmaceutical and fine chemical standards.

Part 2: Retrosynthetic Analysis & Pathway Logic

To design a robust synthesis, we must analyze the bond disconnection. The target molecule consists of an electron-deficient aromatic ring (due to two chlorine atoms) attached to a secondary amine.

The Core Challenge: Nucleophilicity vs. Electrophilicity

The 2,5-dichloro substitution pattern renders the aniline nitrogen less nucleophilic than unsubstituted aniline. Consequently, standard nucleophilic substitution (SN2) with ethyl bromide is sluggish and prone to over-alkylation once the first ethyl group (an electron donor) is added, which reactivates the nitrogen.

Selected Pathway: Reductive Amination via Acetaldehyde

This pathway leverages the formation of a Schiff Base (Imine) intermediate.

  • Condensation: 2,5-dichloroaniline reacts with acetaldehyde to form an imine.

  • Reduction: The C=N double bond is reduced by a hydride source (e.g., NaBH4, NaBH3CN) or catalytic hydrogenation to the C-N single bond.

Why this works:

  • Mono-Selectivity: The imine forms only once on the primary amine. The resulting secondary amine cannot form a stable imine with another equivalent of acetaldehyde under these conditions, effectively "capping" the reaction at the mono-ethyl stage.

  • Mild Conditions: Operates at ambient or low temperatures, preserving the chloro-substituents which might otherwise be labile under high-pressure catalytic hydrogenation conditions.

Part 3: Experimental Protocol (Reductive Amination)

Objective: Synthesis of 2,5-dichloro-N-ethylaniline with >95% selectivity.

Reagents & Materials
ReagentEquiv.[2][3][4][5]RoleCritical Attribute
2,5-Dichloroaniline 1.0SubstratePurity >98%; Free of isomers
Acetaldehyde 1.2Carbon SourceFreshly distilled or solution; volatile
Sodium Borohydride (NaBH4) 1.5Reducing AgentGranular; keep dry
Methanol (MeOH) SolventMediumAnhydrous preferred
Acetic Acid (AcOH) 0.1CatalystpH control (4.0–5.0)
Step-by-Step Methodology
Phase 1: Imine Formation (The Equilibrium Step)
  • Dissolution: Charge a 3-neck round-bottom flask with 2,5-dichloroaniline (10.0 g, 61.7 mmol) and Methanol (100 mL). Stir until fully dissolved.

  • Activation: Add Glacial Acetic Acid (0.5 mL) to adjust pH to approx. 4–5. Note: Acid catalysis protonates the carbonyl oxygen of acetaldehyde, facilitating nucleophilic attack by the deactivated aniline.

  • Addition: Cool the solution to 0–5°C using an ice bath. Add Acetaldehyde (3.26 g, 74.0 mmol) dropwise over 15 minutes.

    • Causality: Low temperature prevents the evaporation of acetaldehyde (b.p. 20°C) and suppresses aldol condensation side reactions.

  • Equilibration: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. Monitor by TLC (or HPLC) for the disappearance of the aniline peak and appearance of the imine (often unstable on silica, use neutralized plates).

Phase 2: Reduction (The Irreversible Step)
  • Cooling: Return the reaction mixture to 0°C.

  • Reduction: Add Sodium Borohydride (3.5 g, 92.5 mmol) portion-wise over 20 minutes.

    • Safety: Evolution of H2 gas will occur. Ensure proper venting.

    • Mechanism:[6] The borohydride selectively attacks the protonated iminium ion formed in situ.

  • Completion: Stir at room temperature for 2–3 hours. Monitor for complete conversion of the imine intermediate.

Phase 3: Workup & Purification
  • Quench: Carefully add water (50 mL) to quench excess borohydride.

  • Extraction: Remove Methanol under reduced pressure (Rotavap). Extract the aqueous residue with Dichloromethane (3 x 50 mL).

  • Washing: Wash combined organic layers with Brine (sat. NaCl) and water. Dry over anhydrous Na2SO4.

  • Isolation: Concentrate in vacuo to yield the crude oil.

  • Purification: If necessary, purify via vacuum distillation (b.p. approx. 130–135°C at 10 mmHg) or flash chromatography (Hexane/EtOAc 9:1).

Expected Results
  • Yield: 85–92%

  • Appearance: Pale yellow to colorless oil (may darken on air exposure).

  • Selectivity: >98% Mono-N-ethyl; <1% N,N-diethyl.

Part 4: Visualization of the Pathway

The following diagram illustrates the reaction logic, highlighting the critical intermediate states that ensure mono-alkylation selectivity.

G cluster_0 Critical Control Point Start 2,5-Dichloroaniline (Nucleophile) Inter1 Hemiaminal (Unstable) Start->Inter1 Condensation (pH 4-5) Reagent Acetaldehyde (Electrophile) Reagent->Inter1 Imine Schiff Base (Imine) (Mono-substituted) Inter1->Imine -H2O (Reversible) Product 2,5-Dichloro-N-ethylaniline (Target) Imine->Product Reduction (Irreversible) Reductant NaBH4 / H- Reductant->Product SideProduct N,N-Diethyl (Blocked) Product->SideProduct Steric Hindrance Prevents 2nd Addition

Caption: Mechanistic flow of Reductive Amination. The stability of the mono-imine intermediate prevents the formation of di-alkylated byproducts.

Part 5: Safety & Toxicology (E-E-A-T)

Working with chloroanilines requires strict adherence to safety protocols due to their potential for toxicity and environmental persistence.[1]

  • Acute Toxicity: 2,5-Dichloroaniline is toxic if swallowed, inhaled, or absorbed through the skin. It acts as a methemoglobinemia inducer, interfering with the blood's oxygen-carrying capacity.

    • Protocol: Double-gloving (Nitrile) and working within a fume hood are non-negotiable.

  • Environmental Hazard: Chlorinated anilines are toxic to aquatic life with long-lasting effects. All aqueous waste from the quench step must be segregated and treated as halogenated organic waste.

  • Process Safety: The use of NaBH4 generates Hydrogen gas. Ensure the reaction vessel is not sealed tight during addition and that the lab has adequate ventilation to prevent H2 accumulation.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Context: Establishes the foundational protocol for reductive amination using borohydride reagents, citing high selectivity for mono-alkyl
  • National Center for Biotechnology Information (NCBI). "2,5-Dichloroaniline (CID 7262)." PubChem Compound Summary. Link

    • Context: Source for physical properties and toxicity d
  • Du, Z., et al. (2013). "Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase." Journal of Chemistry. Link

    • Context: Contrasts direct alkylation methods (which lead to di-alkylation) against the selectivity required for mono-alkylation.[7]

  • CymitQuimica. "Benzenamine, 2,5-dichloro-N-ethyl- (CAS 42265-81-6)." Link

    • Context: Verification of the specific chemical identity and CAS number for the N-ethyl deriv
  • Google Patents. "Production method of 2,5-dichloroaniline (CN103333075A)." Link

    • Context: Industrial background on the precursor synthesis, establishing the supply chain logic.

Sources

An In-depth Technical Guide to the Safety and Handling of 2,5-dichloro-N-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the safety and handling protocols for 2,5-dichloro-N-ethylaniline. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. Acknowledging the limited availability of specific toxicological data for 2,5-dichloro-N-ethylaniline, this document establishes a robust safety framework by leveraging detailed data from its parent compound, 2,5-dichloroaniline, and considering the toxicological profiles of structurally related N-alkylated aromatic amines. The guide emphasizes a precautionary principle, advocating for stringent safety measures to mitigate potential risks associated with this compound.

Introduction and Statement on Data Scarcity

2,5-dichloro-N-ethylaniline (CAS No. 42265-81-6) is a chlorinated aromatic amine whose utility in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals, is of growing interest.[1] However, a thorough review of publicly available safety and toxicology literature reveals a significant lack of specific data for this N-ethylated derivative.

In contrast, the parent compound, 2,5-dichloroaniline (CAS No. 95-82-9), is well-characterized, with extensive documentation on its hazards and handling requirements.[2][3][4][5][6][7][8] The core toxicological properties of chloroanilines are primarily driven by the chloro-substituted aniline ring structure. These compounds are known to be toxic and pose significant health risks, including the induction of methemoglobinemia.[5][9][10][11]

Causality Behind this Guide's Structure: Given the data gap, a conservative and scientifically rigorous approach is mandated. This guide is therefore structured upon the foundational safety profile of 2,5-dichloroaniline. We will operate under the expert assumption that 2,5-dichloro-N-ethylaniline shares, and potentially exceeds, the hazards of its parent compound. The addition of an N-ethyl group can influence properties such as lipophilicity, absorption rates, and metabolic pathways, which may alter the toxicological profile. Therefore, all protocols described herein are designed as self-validating systems rooted in a "worst-case" scenario based on the known hazards of the chemical class.

Compound Identification and Physicochemical Properties

A clear distinction between the target compound and its parent is critical for accurate risk assessment.

Property2,5-dichloro-N-ethylaniline2,5-dichloroaniline
CAS Number 42265-81-6[1]95-82-9[3][4][6]
Molecular Formula C₈H₉Cl₂N[1]C₆H₅Cl₂N[3][4][6]
Molecular Weight 190.07 g/mol [1]162.01 g/mol [4][5]
Appearance Data not availableColorless to brown needle-like crystals or flakes.[4][6]
Melting Point Data not available47-50 °C[4]
Boiling Point Data not available251 °C[4][5]
Solubility Data not availableInsoluble in water; soluble in ethanol, ether.[6]
Flash Point Data not available139 °C (closed cup)[5]

Hazard Identification and Toxicological Profile

The primary hazards are extrapolated from 2,5-dichloroaniline and the broader class of chloroanilines. The compound should be treated as highly hazardous.

GHS Hazard Classification (Presumed):

  • Acute Toxicity: Category 3 (Oral, Dermal, Inhalation).[7][8]

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2 (Target Organs: Blood, Hematopoietic System).[7]

  • Serious Eye Damage/Irritation: Category 1/2.

  • Skin Sensitization: Category 1.

  • Hazardous to the Aquatic Environment: Acute and Chronic, Category 1.[7][8]

Key Mechanistic Claims and Health Effects:

  • Methemoglobinemia: The hallmark toxic effect of anilines and chloroanilines is the oxidation of iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin. This reduces the oxygen-carrying capacity of the blood, leading to cyanosis (blueish skin), headache, dizziness, nausea, shortness of breath, confusion, and in severe cases, convulsions, coma, and death.[5][9][10][11] The onset of symptoms may be delayed for 2 to 4 hours after exposure.[5]

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to the blood and blood-forming organs.[7] Liver and kidney damage have also been associated with chloroaniline exposure.[11][12]

  • Dermal and Respiratory Toxicity: The compound is presumed to be toxic if it comes into contact with the skin, is inhaled, or is swallowed.[5][8] It may cause skin and eye irritation.[5][12]

  • Carcinogenicity: While specific data for the N-ethyl derivative is absent, some chloroanilines are considered potential carcinogens.[11] Therefore, it is prudent to handle this compound as a suspect carcinogen.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[5][7] Discharges into the environment must be strictly avoided.[2]

Risk Assessment and Control Workflow

A systematic approach to risk assessment is essential before any handling of 2,5-dichloro-N-ethylaniline. The following workflow provides a logical framework for ensuring safety.

RiskAssessmentWorkflow cluster_prep Preparation & Assessment cluster_control Control Implementation cluster_ops Operation & Review A Identify Experimental Need for 2,5-dichloro-N-ethylaniline B Review Available Safety Data (Assume Hazards of 2,5-dichloroaniline) A->B C Assess Scale of Operation (mg, g, kg) B->C D Define Experimental Steps (Weighing, Dissolving, Reaction, Quench, Work-up) C->D E Perform Hazard Analysis for Each Step D->E F Select Engineering Controls (Fume Hood, Glove Box) E->F G Define Required PPE (Gloves, Goggles, Lab Coat, Respirator if needed) E->G H Prepare Spill & Emergency Plan E->H I Establish Waste Disposal Stream E->I J Conduct Pre-Operational Briefing F->J G->J H->J I->J K Execute Experiment Under Strict Controls J->K L Decontaminate Equipment & Workspace K->L M Segregate and Dispose of Waste L->M N Post-Operational Review & Document M->N SpillResponse A Spill Detected B Evacuate Immediate Area Alert Others A->B C Don Appropriate PPE (Include Respirator) B->C D Contain Spill (Use inert absorbent material) C->D E Collect Spilled Material (Use non-sparking tools) D->E F Place in Sealed Container for Hazardous Waste E->F G Decontaminate Spill Area F->G H Dispose of Waste & Contaminated PPE According to Regulations G->H

Caption: Step-by-step emergency response protocol for a spill of 2,5-dichloro-N-ethylaniline.

Waste Disposal

All waste containing 2,5-dichloro-N-ethylaniline, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. [5]

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with other waste streams unless compatible.

  • Disposal must be handled by a licensed professional waste disposal service, typically via chemical incineration with an afterburner and scrubber. [5]* Adhere strictly to all federal, state, and local environmental regulations. [5]

Conclusion: A Commitment to Proactive Safety

The safe handling of 2,5-dichloro-N-ethylaniline requires a proactive and informed approach. While specific toxicological data remains elusive, the well-documented hazards of the chloroaniline class provide a solid foundation for risk management. By treating this compound with the highest degree of caution, implementing robust engineering controls, utilizing comprehensive personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks and work safely. Continuous vigilance and a commitment to the precautionary principle are paramount until a complete safety profile is established.

References

  • N-(2-Chloroethyl)-N-ethylaniline | C10H14ClN | CID 7093. PubChem, National Center for Biotechnology Information. [Link]

  • 2,5 Dichloro Aniline (2,5 DCA). Hemani Global. [Link]

  • 2-Chloroaniline and its hydrochloride: Human health tier II assessment. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017). [Link]

  • 2,5-Dichloroaniline. Wikipedia. [Link]

  • 2,5-Dichloroaniline | C6H5Cl2N | CID 7262. PubChem, National Center for Biotechnology Information. [Link]

  • Toxicology Laboratory Analysis and Human Exposure to p-Chloroaniline. P. E. Spradbrow, et al. (2012). Journal of Medical Toxicology. [Link]

  • (PDF) Toxicology laboratory analysis and human exposure to p-chloroaniline. ResearchGate. (2012). [Link]

  • TOX-43: o-,m-, and p-Chloroanilines (CASRNs 95-51-2; 108-42-9; and 106-47-8). National Toxicology Program. (1993). [Link]

  • N-ETHYL-p-CHLOROANILINE. Organic Syntheses Procedure. [Link]

  • 4-CHLOROANILINE HAZARD SUMMARY. New Jersey Department of Health. [Link]

Sources

2,5-dichloro-N-ethylaniline literature review

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,5-Dichloro-N-ethylaniline Advanced Synthesis, Characterization, and Application in Agrochemical & Dye Chemistry[1]

Part 1: Executive Summary

2,5-Dichloro-N-ethylaniline (CAS: 42265-81-6 ) is a specialized aromatic amine intermediate used primarily in the synthesis of lipophilic azo dyes and experimental agrochemicals.[1][2][3] A derivative of 2,5-dichloroaniline, the N-ethyl modification significantly alters the compound's physicochemical profile, enhancing solubility in organic matrices and reducing hydrogen bond donor capacity.[1][3] This structural nuance makes it a critical building block for Disperse Dyes (targeting polyester fibers) and a metabolic probe in herbicide development (modulating soil mobility and uptake).[3]

This guide provides a rigorous technical analysis of its synthesis, reactivity, and handling, designed for process chemists and R&D scientists.[1][3]

Part 2: Chemical Identity & Physicochemical Profile

PropertyData
CAS Number 42265-81-6
IUPAC Name N-Ethyl-2,5-dichloroaniline
Synonyms Benzenamine, 2,5-dichloro-N-ethyl-; 1-Amino-2,5-dichloro-N-ethylbenzene
Molecular Formula C₈H₉Cl₂N
Molecular Weight 190.07 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity)
Solubility Insoluble in water; Soluble in DCM, EtOAc, Ethanol, Toluene
LogP (Predicted) ~3.3 (Higher lipophilicity than parent aniline due to ethyl group)
pKa (Conjugate Acid) ~2.0–2.5 (Weak base due to electron-withdrawing Cl substituents)

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 2,5-dichloro-N-ethylaniline requires precise control to avoid over-alkylation (formation of the N,N-diethyl byproduct).[1] Two primary routes are industry-standard: Reductive Amination (preferred for high selectivity) and Direct Alkylation (cost-effective).[1][3]

Method A: Reductive Amination (High Selectivity)

Rationale: This method minimizes the formation of tertiary amines by using acetaldehyde and a reducing agent, ensuring mono-alkylation.[1][3]

Protocol:

  • Reagents: Charge a reactor with 2,5-dichloroaniline (1.0 eq) and Methanol (10 volumes).

  • Imine Formation: Add Acetaldehyde (1.1 eq) dropwise at 0–5°C. Stir for 2 hours to form the intermediate imine (Schiff base).

    • Checkpoint: Monitor disappearance of starting material via TLC or HPLC.[1][3]

  • Reduction: Add Sodium Borohydride (NaBH₄, 1.5 eq) or Sodium Cyanoborohydride portion-wise at 0°C.

    • Note: For industrial scale, catalytic hydrogenation (H₂/Pt-C or Raney Ni) is often substituted for hydride reagents.[1][3]

  • Quench & Workup: Quench with dilute HCl (careful of H₂ evolution). Neutralize with NaOH to pH >9. Extract with Ethyl Acetate.[1][3]

  • Purification: Distillation under reduced pressure is required to remove trace unreacted aniline.[1][3]

Method B: Direct Alkylation (Traditional)

Rationale: Uses standard alkylating agents.[1][3] Requires strict stoichiometry control to prevent N,N-diethylation.[1][3]

Protocol:

  • Reagents: Mix 2,5-dichloroaniline (1.0 eq) , Ethyl Bromide (1.05 eq) , and Sodium Bicarbonate (1.2 eq) in DMF or Toluene .

  • Reaction: Heat to 60–80°C for 6–12 hours.

  • Purification: The product mixture will likely contain ~10% N,N-diethyl byproduct.[1][3] Separation requires fractional distillation or column chromatography (Silica, Hexane/EtOAc gradient).[3]

Synthesis Pathway Visualization

SynthesisPath SM 2,5-Dichloroaniline (CAS 95-82-9) Imine Intermediate Imine (Schiff Base) SM->Imine Method A: Condensation Product 2,5-Dichloro-N-ethylaniline (CAS 42265-81-6) SM->Product Method B: SN2 Alkylation ReagentA Acetaldehyde + NaBH4 ReagentB Ethyl Bromide + Base Imine->Product Reduction Byproduct N,N-Diethyl Byproduct (Impurity) Product->Byproduct Over-alkylation (Side Reaction)

Figure 1: Comparative synthesis pathways. Method A (Reductive Amination) offers higher selectivity for the mono-ethyl product compared to Method B.[1]

Part 4: Applications in R&D

Disperse Dye Synthesis

The N-ethyl group disrupts the crystal lattice energy of azo dyes, lowering the melting point and increasing solubility in hydrophobic fibers like polyester and acetate.[1][3]

  • Mechanism: 2,5-Dichloro-N-ethylaniline acts as the Coupling Component .[1][3] It reacts with a diazonium salt (e.g., from 4-nitroaniline) via electrophilic aromatic substitution at the para position relative to the amino group.[1][3]

  • Result: Deep orange to red dyes with enhanced wash-fastness due to the lipophilic ethyl tail.[1][3]

Agrochemical Intermediate

In herbicide development, N-alkylation is a strategy to modify the Soil Organic Carbon-Water Partitioning Coefficient (Koc) .[1][3]

  • Application: Used as a precursor for phenylurea or amide herbicides where the "2,5-dichloro" motif provides metabolic stability against ring oxidation, while the N-ethyl group facilitates uptake through plant cuticles.[1][3]

Application Workflow Visualization

Applications cluster_Dye Dye Chemistry cluster_Agro Agrochemical R&D Intermediate 2,5-Dichloro-N-ethylaniline Coupling Azo Coupling (pH 4-5) Intermediate->Coupling Acylation Acylation (Acid Chloride) Intermediate->Acylation Diazo Diazonium Salt (Electrophile) Diazo->Coupling Dye Disperse Azo Dye (Polyester soluble) Coupling->Dye Herbicide N-Ethyl-N-phenylurea Analogues Acylation->Herbicide

Figure 2: Divergent application pathways in dye manufacturing (Azo coupling) and pesticide synthesis (Acylation).[1][3]

Part 5: Analytical Characterization

To validate the identity of synthesized 2,5-dichloro-N-ethylaniline, compare experimental data against these standards:

TechniqueExpected Signal / Characteristic
¹H NMR (CDCl₃) δ 1.25 (t, 3H): Methyl of ethyl group.δ 3.15 (q, 2H): Methylene of ethyl group (diagnostic shift).δ 4.20 (br s, 1H): N-H proton (exchangeable).δ 6.6–7.2 (m, 3H): Aromatic protons (pattern specific to 1,2,5-substitution).[1][3]
MS (EI/ESI) m/z 189 (M⁺): Molecular ion.Isotope Pattern: M, M+2, M+4 in 9:6:1 ratio (characteristic of Cl₂).Fragment 174: Loss of -CH₃ (ethyl cleavage).[3]
IR Spectroscopy 3400 cm⁻¹: Single N-H stretch (secondary amine).1590, 1480 cm⁻¹: Aromatic ring skeletal vibrations.1090 cm⁻¹: Aryl-Cl stretch.[1][3]

Part 6: Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Class 6.1 (Toxic).[3] Aniline derivatives are known methemoglobinemia inducers.[1][3]

  • Skin Sensitization: Potential contact allergen.[1][3]

  • Environmental: Toxic to aquatic life with long-lasting effects (Marine Pollutant).[1][3]

Handling Protocol:

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[3]

  • Spill Management: Adsorb with sand or vermiculite.[1][3] Do not flush down drains.[1][3] Incineration is the preferred disposal method.[1][3]

  • First Aid: In case of skin contact, wash with polyethylene glycol 400 (if available) or copious soap and water.[3] Immediate medical attention is required for cyanosis (blue skin/lips).[1][3]

References

  • National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 20134424 (Isomer Reference) and Parent CID 7262.[1][3] Retrieved from [Link][3]

Sources

An In-Depth Technical Guide to the Stability and Reactivity of 2,5-Dichloro-N-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-N-ethylaniline is a substituted aromatic amine of significant interest in organic synthesis, particularly as an intermediate in the preparation of dyes, pigments, and potentially in the development of novel pharmaceutical and agrochemical compounds.[1] Its chemical behavior is dictated by the interplay of the electron-withdrawing chloro groups and the electron-donating ethylamino group attached to the benzene ring. This guide provides a comprehensive overview of the stability and reactivity of 2,5-dichloro-N-ethylaniline, offering insights into its handling, storage, and synthetic applications. While specific experimental data for this molecule is limited, this guide synthesizes information from its parent compounds, 2,5-dichloroaniline and N-ethylaniline, to provide a predictive yet scientifically grounded perspective.

Molecular Structure and Physicochemical Properties

The foundational structure of 2,5-dichloro-N-ethylaniline is the 2,5-dichloroaniline core, a colorless to light brown solid at room temperature.[2][3] The introduction of an ethyl group to the nitrogen atom is expected to alter its physical properties, such as melting and boiling points, and solubility characteristics.

Table 1: Physicochemical Properties of 2,5-Dichloroaniline and N-Ethylaniline

Property2,5-DichloroanilineN-Ethylaniline
Molecular Formula C₆H₅Cl₂NC₈H₁₁N
Molar Mass 162.01 g/mol [2]121.18 g/mol [4]
Melting Point 47-50 °C[2]-63 °C[4]
Boiling Point 251 °C[2]205 °C[4]
Density 1.54 g/cm³[5]0.963 g/mL at 25 °C[4]
Solubility in Water Insoluble[2]Slightly soluble[6]

Based on these properties, 2,5-dichloro-N-ethylaniline is anticipated to be a liquid or a low-melting solid at room temperature, with a boiling point intermediate to its parent compounds. Its solubility in water is likely to be low, but it is expected to be soluble in common organic solvents.

Stability Profile

The stability of 2,5-dichloro-N-ethylaniline is a critical consideration for its synthesis, storage, and application. Key aspects of its stability are outlined below.

Thermal Stability

The parent compound, 2,5-dichloroaniline, is reported to decompose at temperatures above 350°C.[7] Upon heating to decomposition, it emits highly toxic fumes of hydrogen chloride and nitrogen oxides.[5] The N-ethyl group is not expected to significantly lower the thermal stability. However, prolonged heating, especially in the presence of impurities, could lead to degradation.

Oxidative Stability

Anilines, and particularly N-alkylanilines, are susceptible to oxidation. N-ethylaniline, for instance, is known to rapidly turn brown upon exposure to light and air, indicating oxidative degradation.[6] The presence of electron-withdrawing chloro groups on the aromatic ring of 2,5-dichloro-N-ethylaniline may offer some protection against oxidation compared to unsubstituted N-ethylaniline. Nevertheless, it is advisable to handle and store the compound under an inert atmosphere and protected from light to minimize oxidative decomposition.

Hydrolytic Stability

The C-N bond in anilines is generally stable to hydrolysis under neutral conditions. However, under forcing acidic or basic conditions, cleavage of the ethylamino group could potentially occur, although this is not a common reaction pathway for anilines. The aryl-chloride bonds are generally resistant to hydrolysis under standard conditions but can be susceptible to nucleophilic aromatic substitution under specific and often harsh reaction conditions.[8][9]

Incompatible Materials

Based on the safety data for 2,5-dichloroaniline, 2,5-dichloro-N-ethylaniline is expected to be incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7] Reactions with these substances can be exothermic and may lead to the release of toxic fumes.

Reactivity Profile

The reactivity of 2,5-dichloro-N-ethylaniline is characterized by the functional groups present: the dichlorinated aromatic ring and the N-ethylamino group.

Electrophilic Aromatic Substitution

The ethylamino group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution reactions.[10] The two chloro atoms are deactivating but also ortho-, para-directing. The interplay of these directing effects will govern the regioselectivity of substitution reactions. The positions ortho and para to the ethylamino group are activated, while the positions meta to it are less so. The chloro groups will deactivate the ring overall but will direct incoming electrophiles to the remaining open positions. It is important to note that the high reactivity of arylamines can sometimes lead to polysubstitution, and protecting the amino group as an amide may be necessary to control the reaction.[10][11]

Electrophilic_Substitution_Directing_Effects cluster_molecule 2,5-Dichloro-N-ethylaniline cluster_reactivity Predicted Reactivity A Ring NHet N-Et A->NHet Activating (o,p-directing) Cl1 Cl (pos 2) A->Cl1 Deactivating (o,p-directing) Cl2 Cl (pos 5) A->Cl2 Deactivating (o,p-directing) Electrophile Electrophile (E+) Product Substituted Product Electrophile->Product Substitution at activated positions

Caption: Directing effects in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution

The presence of two electron-withdrawing chloro groups on the aromatic ring makes 2,5-dichloro-N-ethylaniline a potential substrate for nucleophilic aromatic substitution (SNAr) reactions, although this typically requires strong nucleophiles and/or harsh reaction conditions. The chloro groups can act as leaving groups in the presence of potent nucleophiles.

Reactions of the Ethylamino Group

The nitrogen atom of the ethylamino group possesses a lone pair of electrons, rendering it nucleophilic and basic. It will react with acids to form the corresponding ammonium salt. The secondary amine functionality can also undergo various other reactions, including:

  • Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides/anhydrides to form tertiary amines or amides, respectively.

  • Diazotization: While secondary aromatic amines do not undergo diazotization in the same way as primary amines to form stable diazonium salts, they can react with nitrous acid to form N-nitrosoamines.

Experimental Protocols

General Protocol for N-Ethylation of 2,5-Dichloroaniline (Conceptual)

This conceptual protocol is based on standard methods for the N-alkylation of anilines.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichloroaniline (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (1.5-2 equivalents), to the solution.

  • Addition of Ethylating Agent: Slowly add an ethylating agent, for example, ethyl iodide or diethyl sulfate (1.1 equivalents), to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

N_Ethylation_Workflow start Start dissolve Dissolve 2,5-dichloroaniline in solvent start->dissolve add_base Add base (e.g., K2CO3) dissolve->add_base add_ethylating_agent Add ethylating agent (e.g., EtI) add_base->add_ethylating_agent reflux Heat to reflux & Monitor reaction add_ethylating_agent->reflux workup Cool, filter, & concentrate reflux->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: Conceptual workflow for the N-ethylation of 2,5-dichloroaniline.

Safety and Handling

As there is no specific safety data sheet available for 2,5-dichloro-N-ethylaniline, precautions should be based on the known hazards of its parent compounds and related substituted anilines.

  • Toxicity: 2,5-Dichloroaniline is toxic if swallowed, in contact with skin, or if inhaled.[12] It is reasonable to assume that 2,5-dichloro-N-ethylaniline will have a similar toxicity profile.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Protect from light and air to prevent degradation.[6]

Conclusion

2,5-Dichloro-N-ethylaniline is a molecule with a rich and complex reactivity profile, making it a valuable intermediate for further chemical synthesis. Its stability is influenced by its susceptibility to oxidation, and appropriate handling and storage procedures are necessary to maintain its integrity. While direct experimental data is sparse, a thorough understanding of the properties of 2,5-dichloroaniline and N-ethylaniline provides a strong foundation for predicting its behavior and designing synthetic routes that utilize this versatile compound. Further research to fully characterize the stability and reactivity of 2,5-dichloro-N-ethylaniline would be highly beneficial for its broader application in research and industry.

References

  • Wikipedia. 2,5-Dichloroaniline. Available at: [Link].

  • Google Patents. N-ethyl aniline preparation method.
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  • PubChem. 2,5-Dichloro-4-ethylaniline. Available at: [Link].

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  • Doc Brown's Chemistry. Hydrolysis of halogenoalkanes (SN1 or SN2 mechanism) to give alcohols. Available at: [Link].

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  • NIST WebBook. Aniline, 2,5-dichloro-, hydrochloride. Available at: [Link].

  • ResearchGate. 3,4-Dichloro-1-nitrobenzene–aniline (2/1). Available at: [Link].

  • freesciencelessons. A Level Chemistry Revision "Hydrolysis of Haloalkanes by Nucleophilic Substitution". Available at: [Link].

  • ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available at: [Link].

  • Arkivoc. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Available at: [Link].

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  • OpenStax. 24.8 Reactions of Arylamines. Available at: [Link].

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  • SlidePlayer. Nucleophilic Substitution Reactions. Available at: [Link].

  • Carl Roth. Safety Data Sheet: N,N-diethylaniline. Available at: [Link].

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  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available at: [Link].

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A Comprehensive Technical Guide to the Physicochemical Properties of 2,5-dichloro-N-ethylaniline, with a Focus on its Boiling Point

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 2,5-dichloro-N-ethylaniline, a substituted aromatic amine of interest in synthetic chemistry. The primary focus is the elucidation and understanding of its boiling point, a critical parameter for purification, process design, and safety assessments. This document synthesizes theoretical principles, comparative data analysis, predictive methodologies, and a detailed experimental protocol for empirical verification. We explore the intricate relationship between molecular structure and intermolecular forces that govern this key physical property. This guide is intended for researchers, chemists, and process engineers who require a robust understanding of this compound's behavior under thermal stress.

Introduction

Overview of 2,5-dichloro-N-ethylaniline

2,5-dichloro-N-ethylaniline is a halogenated secondary aromatic amine. Its molecular structure, characterized by a benzene ring substituted with two chlorine atoms, an amino group, and an N-ethyl group, makes it a versatile intermediate in the synthesis of more complex molecules, such as dyes, pigments, and potentially pharmaceutical or agrochemical compounds. The parent compound, 2,5-dichloroaniline, is a known precursor for pigments and dyes[1]. The introduction of the N-ethyl group modifies the compound's polarity, solubility, and reactivity, opening avenues for novel synthetic applications.

The Critical Role of Boiling Point in Chemical Research and Development

The boiling point is a fundamental physicochemical property that dictates the conditions required for distillation, a primary method for the purification of liquid organic compounds. An accurate knowledge of the boiling point is essential for:

  • Process Scale-Up: Designing and optimizing distillation columns and reaction conditions for industrial-scale synthesis.

  • Purity Assessment: Serving as a preliminary indicator of sample purity.

  • Reaction Condition Selection: Ensuring reaction temperatures do not exceed the boiling point of reactants or solvents, preventing loss of material and hazardous pressure build-up.

  • Safety and Handling: Understanding the temperature at which the compound will transition to a gaseous state, which is critical for exposure and ventilation control.

Theoretical Framework: Factors Influencing the Boiling Point

The temperature at which a liquid boils is a direct measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid state. For 2,5-dichloro-N-ethylaniline, these forces are a composite of hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

Intermolecular Forces in Substituted Anilines
  • Hydrogen Bonding: As a secondary amine, 2,5-dichloro-N-ethylaniline possesses one N-H bond, allowing it to act as a hydrogen bond donor. The nitrogen atom's lone pair of electrons also allows it to act as a hydrogen bond acceptor[2]. This capacity for hydrogen bonding significantly increases its boiling point compared to non-hydrogen bonding analogues of similar molecular weight[3][4].

  • Dipole-Dipole Interactions: The high electronegativity of the chlorine and nitrogen atoms creates permanent dipoles within the molecule (C-Cl and C-N bonds). These dipoles lead to electrostatic attractions between adjacent molecules, further contributing to the overall intermolecular cohesion.

  • London Dispersion Forces: These are temporary, induced dipoles that exist in all molecules. Their strength is proportional to the molecule's size and surface area. The presence of a benzene ring, two chlorine atoms, and an ethyl group gives 2,5-dichloro-N-ethylaniline a substantial molecular weight and surface area, resulting in significant London dispersion forces.

G cluster_molecule1 Molecule A cluster_molecule2 Molecule B A_N N A_H H A_N->A_H A_Et Ethyl A_N->A_Et A_Ring 2,5-Dichloro Phenyl A_N->A_Ring B_N N A_H->B_N Hydrogen Bond (N-H···N) B_Et Ethyl A_Ring->B_Et Dipole-Dipole Interactions B_Ring 2,5-Dichloro Phenyl A_Ring->B_Ring London Dispersion Forces (π-stacking) B_H H B_N->B_H B_N->B_Et B_N->B_Ring

Comparative Analysis with Related Compounds

To contextualize the boiling point of 2,5-dichloro-N-ethylaniline, it is instructive to compare it with structurally related compounds. The addition of functional groups systematically increases the boiling point due to increases in molecular weight and/or the introduction of stronger intermolecular forces.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Intermolecular Forces
AnilineC₆H₇N93.13~184H-Bonding, Dipole, London
N-EthylanilineC₈H₁₁N121.18~205[5]H-Bonding, Dipole, London
2,5-DichloroanilineC₆H₅Cl₂N162.01~251[1][6]H-Bonding, Dipole, London
2,5-dichloro-N-ethylaniline C₈H₉Cl₂N 190.07 ~276 [7]H-Bonding, Dipole, London

Data sourced from various chemical suppliers and databases. Boiling points are at atmospheric pressure.

This comparison clearly illustrates the cumulative effect of N-ethylation and dichlorination on the boiling point. The ethyl group adds ~21°C (comparing N-ethylaniline to aniline), while the two chlorine atoms add a substantial ~67°C (comparing 2,5-dichloroaniline to aniline). The combined effect results in the high boiling point of 2,5-dichloro-N-ethylaniline.

Boiling Point Data and Predictive Approaches

Reported Experimental Value

The experimentally determined boiling point for 2,5-dichloro-N-ethylaniline is reported to be 276°C at atmospheric pressure[7]. Given the high temperature, it is advisable to perform distillations under reduced pressure to prevent potential decomposition.

Predictive Approaches: QSPR

In the absence of extensive experimental data, Quantitative Structure-Property Relationship (QSPR) models serve as a powerful predictive tool. These models use computational chemistry to correlate a molecule's structural features (descriptors) with its physical properties[8][9].

For an amine like 2,5-dichloro-N-ethylaniline, a multiple linear regression (MLR) based QSPR model would likely incorporate descriptors such as:

  • Molar Mass (MM): To account for London dispersion forces[8].

  • Hydrogen Bonding Descriptors (HB): To quantify the ability to donate or accept hydrogen bonds[8].

  • Molar Refractivity (MR): Related to the volume and polarizability of the molecule[8].

  • Electrostatic Descriptors: To account for dipole-dipole interactions.

While developing a full QSPR model is beyond the scope of this guide, these principles affirm that the structural characteristics of 2,5-dichloro-N-ethylaniline are consistent with its high observed boiling point.

Experimental Protocol for Boiling Point Determination

This section provides a self-validating protocol for the micro-scale determination of the boiling point using the Siwoloboff method.

Principle of Measurement

A small sample is heated in a bath alongside a thermometer. A sealed capillary tube, placed open-end-down in the sample, traps air. As the sample is heated, the trapped air expands. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid, continuous stream of bubbles emerges from the capillary. The temperature at which this occurs is the boiling point.

Apparatus and Reagents
  • Apparatus: Thiele tube or beaker, heating source (Bunsen burner or hot plate), thermometer, small test tube (e.g., 75x10 mm), melting point capillary tube, clamp, and stand.

  • Reagents: 2,5-dichloro-N-ethylaniline sample (~0.5 mL), high-boiling heat transfer fluid (e.g., mineral oil or silicone oil).

Experimental Workflow

G start Start prep 1. Sample Preparation Add 0.5 mL of sample to small test tube. start->prep capillary 2. Capillary Insertion Place sealed capillary open-end down into sample. prep->capillary assembly 3. Apparatus Assembly Attach test tube to thermometer. Immerse in Thiele tube. capillary->assembly heating 4. Controlled Heating Heat oil bath slowly (2-3 °C per minute). assembly->heating observe 5. Observation Watch for a rapid, continuous stream of bubbles. heating->observe record 6. Data Recording Record temperature when continuous bubbles emerge. observe->record end End record->end

Detailed Step-by-Step Procedure
  • Preparation: Add approximately 0.5 mL of 2,5-dichloro-N-ethylaniline to the small test tube.

  • Capillary Insertion: Seal one end of a melting point capillary tube using a flame. Place the capillary tube into the test tube with the open end submerged in the liquid.

  • Assembly: Secure the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Immersion: Clamp the assembly in a Thiele tube or beaker filled with mineral oil, ensuring the heat transfer fluid is well above the sample level but below the opening of the test tube.

  • Heating: Begin heating the oil bath. The rate of heating should be slow and steady, approximately 2-3°C per minute, as the temperature approaches the expected boiling point (~276°C).

  • Observation & Validation: As the liquid heats, a few bubbles will emerge from the capillary as the trapped air expands. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary tip. This is the self-validating observation; a sporadic bubble stream indicates the temperature is still below the true boiling point.

  • Recording: Record the temperature at which the continuous stream of bubbles is observed. This is the experimental boiling point. For highest accuracy, allow the apparatus to cool until the liquid just begins to re-enter the capillary and record that temperature as well; the true boiling point is the average of these two values.

Safety and Handling

Aromatic amines and their halogenated derivatives are often toxic and should be handled with care.

  • Toxicological Profile: 2,5-dichloroaniline, the parent compound, is classified as toxic if swallowed, in contact with skin, or if inhaled[10]. It may cause damage to organs through prolonged exposure[10]. It is reasonable to assume 2,5-dichloro-N-ethylaniline possesses a similar hazard profile.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles[10][11].

  • Spill and Disposal: In case of a spill, absorb the material with an inert substance and place it in a sealed container for chemical waste disposal. Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[10]. Avoid release to the environment, as the parent compound is very toxic to aquatic life[10].

Conclusion

The boiling point of 2,5-dichloro-N-ethylaniline, reported as 276°C, is a direct consequence of its distinct molecular structure[7]. Its significant molecular weight, coupled with the ability to form hydrogen bonds and strong dipole-dipole interactions, results in a high thermal energy requirement for vaporization. This guide has provided the theoretical basis for this property, a robust protocol for its experimental verification, and the necessary safety precautions for its handling. This comprehensive understanding is paramount for the effective and safe utilization of this compound in research and development.

References

  • ChemBK. 2-Ethylaniline. ChemBK. [Link]

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  • PubChem. 2,5-Dichloroaniline. National Center for Biotechnology Information. [Link]

  • Saaidpour, S. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 15.11: Physical Properties of Amines. [Link]

  • Katritzky, A. R., et al. Prediction of Normal Boiling Points of Halogenated Alkanes Using Simple Molecular Properties. Walsh Medical Media. [Link]

  • Saaidpour, S. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. International Journal of Nanoscience and Nanotechnology. [Link]

  • Sisco Scientific. Material Safety Data Sheet - 2,5-dichloro aniline 98%. [Link]

  • Dr. Mchem. (2023). Let's learn to record boiling point of Aniline. YouTube. [Link]

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Methodological & Application

Precision Synthesis of 2,5-Dichloro-N-ethylaniline: A Selective Reductive Amination Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-selectivity protocol for the synthesis of 2,5-dichloro-N-ethylaniline (CAS: 42265-81-6) from 2,5-dichloroaniline .

While direct alkylation of anilines with ethyl halides is chemically possible, it is operationally flawed for this substrate.[1] The inductive electron-donating nature of the resulting N-ethyl group renders the product more nucleophilic than the starting material, leading to unavoidable mixtures of mono- and di-ethylated byproducts.

To circumvent this, this guide utilizes a Reductive Amination strategy using acetaldehyde and Sodium Triacetoxyborohydride (STAB).[1] This method ensures mono-alkylation selectivity (>95%) by proceeding through an imine intermediate, decoupling the nucleophilicity of the product from the reaction kinetics.[1]

Strategic Route Analysis

The Challenge: Selectivity vs. Reactivity

The starting material, 2,5-dichloroaniline, possesses two chlorine atoms that withdraw electron density from the aromatic ring, lowering the nucleophilicity of the amine.

  • Direct Alkylation (Avoid): If ethyl bromide is used, harsh conditions are required to initiate the reaction.[1] Once formed, the N-ethyl product is more electron-rich (and thus more reactive) than the starting material, causing rapid over-alkylation to N,N-diethyl-2,5-dichloroaniline.

  • Acylation-Reduction (Alternative): Acetylation followed by

    
     reduction is highly selective but requires two distinct steps and handling of pyrophoric reducing agents.[1]
    
  • Reductive Amination (Recommended): This "one-pot" method forms an imine/iminium species in situ, which is then selectively reduced.[1] Since the reducing agent (STAB) reacts faster with the iminium ion than the aldehyde or the amine, mono-selectivity is kinetically enforced.[1]

Reaction Scheme

The transformation proceeds via the condensation of 2,5-dichloroaniline with acetaldehyde to form an intermediate hemiaminal/imine, followed by irreversible reduction.[1]

ReactionScheme SM 2,5-Dichloroaniline (C6H5Cl2N) Inter Imine Intermediate (Transient) SM->Inter Condensation Prod 2,5-Dichloro-N-ethylaniline (Target) Inter->Prod Reduction (Hydride Transfer) Reagent1 + Acetaldehyde (1.2 eq) Reagent2 + NaBH(OAc)3 (1.5 eq) AcOH, DCE

Figure 1: Mechanistic pathway for the reductive amination of 2,5-dichloroaniline.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]PurityRole
2,5-Dichloroaniline 162.021.0>98%Substrate
Acetaldehyde 44.051.299%Electrophile
NaBH(OAc)₃ 211.941.595%Reducing Agent
Acetic Acid (AcOH) 60.051.0GlacialCatalyst
1,2-Dichloroethane (DCE) 98.96SolventAnhydrousSolvent

Safety Note: 2,5-Dichloroaniline is toxic and a potential methemoglobinemia inducer.[1] Acetaldehyde is volatile and flammable.[1] Handle all reagents in a fume hood.[1]

Step-by-Step Procedure
Phase 1: Imine Formation
  • Setup: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 2,5-dichloroaniline (1.62 g, 10.0 mmol) and 1,2-dichloroethane (DCE) (40 mL). Stir until fully dissolved.

  • Catalysis: Add Acetic Acid (0.6 mL, 10.0 mmol). Note: The acid catalyzes the formation of the iminium ion, which is the active species for reduction.

  • Addition: Cool the mixture to 0°C (ice bath). Add Acetaldehyde (0.68 mL, 12.0 mmol) dropwise.

    • Critical Insight: Acetaldehyde is volatile (bp 20°C).[1] Adding it cold prevents evaporation before reaction.[1]

  • Equilibration: Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes.

Phase 2: Selective Reduction
  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) in three portions over 15 minutes.

    • Why STAB? Unlike NaBH₄, STAB is mild and does not reduce the aldehyde/ketone as quickly as it reduces the iminium ion, preventing the consumption of acetaldehyde into ethanol.

  • Reaction: Stir the suspension vigorously at RT under nitrogen for 4–16 hours.

  • Monitoring (TLC): Check reaction progress using Hexane:EtOAc (8:2).

    • Starting Material: Rf ~ 0.4 (UV active, stains red/brown with p-anisaldehyde).[1]

    • Product: Rf ~ 0.5 (Distinct spot, slightly less polar).[1]

    • Endpoint: Disappearance of the primary amine spot.[1]

Phase 3: Workup & Purification
  • Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (50 mL). Stir for 20 minutes until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

  • Drying: Combine organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄ , and filter.

  • Concentration: Remove solvent under reduced pressure to yield a crude oil.[1]

  • Purification: Purify via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient from 100% Hexane to 95:5 Hexane:EtOAc.[1]

    • Yield Expectation: 85–92% as a pale yellow oil or low-melting solid.[1]

Process Workflow Diagram

Workflow Start Start: 2,5-Dichloroaniline in DCE AddAcid Add AcOH (1.0 eq) Stir 5 min Start->AddAcid AddAld Add Acetaldehyde (1.2 eq) at 0°C AddAcid->AddAld ImineForm Stir 30 min (Imine Formation) AddAld->ImineForm AddSTAB Add NaBH(OAc)3 (1.5 eq) Stir 4-16h at RT ImineForm->AddSTAB Quench Quench with sat. NaHCO3 AddSTAB->Quench Extract Extract (DCM) -> Dry (Na2SO4) Quench->Extract Purify Flash Chromatography (Hexane/EtOAc) Extract->Purify End Pure 2,5-Dichloro-N-ethylaniline Purify->End

Figure 2: Operational workflow for the synthesis of 2,5-dichloro-N-ethylaniline.

Quality Control & Characterization

To ensure the protocol was successful, verify the product using the following diagnostic signals.

Proton NMR ( H NMR, 400 MHz, CDCl )

The loss of the


 signal (usually broad, ~4.0 ppm, 2H) and the appearance of the ethyl group signals are definitive.
Chemical Shift (

)
MultiplicityIntegrationAssignmentDiagnostic Note
1.28 Triplet (

=7.1 Hz)
3H

Methyl of the ethyl group.[1]
3.18 Quartet (

=7.1 Hz)
2H

Methylene adjacent to Nitrogen.[1]
4.30 Broad Singlet1H

Secondary amine proton (exchangeable).[1]
6.65 Doublet (

=2.2 Hz)
1HAr-H (C6)Ortho to amine, shielded.[1]
6.72 dd (

=8.4, 2.2 Hz)
1HAr-H (C4)Para to amine.[1]
7.18 Doublet (

=8.4 Hz)
1HAr-H (C3)Ortho to Chlorine (deshielded).[1]
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  190.0 (based on 
    
    
    
    ).[1]
  • Isotope Pattern: Distinctive 9:6:1 pattern (M, M+2, M+4) due to two chlorine atoms.[1]

  • Fragmentation: Loss of methyl group (

    
    ) is common in N-ethyl anilines.[1]
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Old/Wet NaBH(OAc)₃Use fresh reducing agent.[1] STAB hydrolyzes slowly in moist air.[1]
Over-alkylation (Diethyl) Excess AcetaldehydeStrictly limit acetaldehyde to 1.2 eq. Do not use large excess.
Starting Material Remains Insufficient Iminium FormationEnsure AcOH is added.[1] Extend the "Phase 1" stirring time before adding STAB.[1]
Emulsion during Workup Fine Boron SaltsWash the organic layer with 1M NaOH (carefully) or use a Celite filtration pad before extraction.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Organic Syntheses. (1956).[1] "N-Ethyl-p-chloroaniline".[1][4] Organic Syntheses, Coll.[1] Vol. 4, p.420.[1] (Provides foundational context for N-alkylation of chloroanilines).

  • National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 7262, 2,5-Dichloroaniline". (Physical property verification).

  • Thieme Chemistry. (2016).[1] "A General and Direct Reductive Amination of Aldehydes and Ketones". Synthesis. (Modern adaptations of the STAB protocol).[1]

Sources

N-alkylation of 2,5-dichloroaniline protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency N-Alkylation of 2,5-Dichloroaniline

Executive Summary

The N-alkylation of 2,5-dichloroaniline (2,5-DCA) presents a specific set of challenges in medicinal chemistry due to the substrate's electronic and steric profile. Unlike simple anilines, 2,5-DCA possesses significantly reduced nucleophilicity, driven by the inductive electron-withdrawing effects of two chlorine atoms and the steric hindrance of the ortho-chlorine at position 2.

This Application Note provides two validated protocols to overcome these barriers:

  • Method A (Reductive Amination): The "Gold Standard" for mono-alkylation selectivity, utilizing the Abdel-Magid protocol modified for electron-deficient amines.

  • Method B (Direct Alkylation): A scalable, base-promoted SN2 protocol for substrates lacking carbonyl precursors (e.g., methylation).

Strategic Analysis: The 2,5-DCA Challenge

Before initiating synthesis, researchers must understand the kinetic barriers inherent to 2,5-DCA.

ParameterPropertySynthetic Implication
Electronic Effect Inductive Withdrawal (-I)The Cl atoms at C2 and C5 pull electron density from the aromatic ring, lowering the pKa of the conjugate acid and reducing the Lewis basicity of the amine lone pair.
Steric Environment Ortho-SubstitutionThe C2 Chlorine atom creates a "gatekeeper" effect, physically blocking the trajectory of incoming electrophiles.
Nucleophilicity Low (

on Mayr scale)
Reactions require activation: either acid catalysis (for imine formation) or polar aprotic solvents/heat (for direct alkylation).
Method Selection Decision Tree

MethodSelection Start Target: N-Alkyl-2,5-DCA CheckGroup Is the Alkyl Group available as Aldehyde/Ketone? Start->CheckGroup Reductive METHOD A: Reductive Amination CheckGroup->Reductive Yes (Preferred) Methyl Is the group Methyl/Ethyl? CheckGroup->Methyl No Direct METHOD B: Direct Alkylation (SN2) Methyl->Direct Yes (MeI/EtBr)

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.

Protocol A: Reductive Amination (The Abdel-Magid Protocol)[1]

Best For: Mono-alkylation with high chemoselectivity. Mechanism: Formation of an imine/iminium species followed by in situ hydride transfer.[1] Critical Modification: Standard reductive amination often fails for 2,5-DCA due to slow imine formation. This protocol mandates the use of Acetic Acid (AcOH) to protonate the intermediate carbinolamine and drive dehydration.

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq.)Notes
2,5-Dichloroaniline Substrate1.0Limiting reagent.
Aldehyde/Ketone Electrophile1.1 – 1.2Slight excess ensures conversion.
NaBH(OAc)₃ Reducing Agent1.5 – 2.0Sodium triacetoxyborohydride is mild; won't reduce aldehyde rapidly.
Acetic Acid (AcOH) Catalyst1.0 – 2.0Crucial: Activates the weak aniline for imine formation.
DCE or THF Solvent0.1 M - 0.2 M1,2-Dichloroethane (DCE) is preferred; THF if halogenated solvents are restricted.
Step-by-Step Procedure
  • Imine Pre-Equilibrium (Critical Step):

    • In a dry reaction vial, dissolve 2,5-Dichloroaniline (1.0 equiv) and the Aldehyde (1.1 equiv) in anhydrous DCE (or THF).

    • Add Acetic Acid (1.5 equiv).

    • Insight: Stir at room temperature for 30–60 minutes. Unlike simple anilines, 2,5-DCA forms the imine slowly. The acid catalyzes this equilibrium.

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 equiv) in a single portion.

    • Observation: Mild gas evolution (H₂) may occur.

    • Stir at room temperature for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine intermediate).

  • Work-up:

    • Quench carefully with saturated aqueous NaHCO₃ (neutralize the AcOH).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/Ethyl Acetate). 2,5-DCA derivatives are typically less polar than the starting aniline.

Protocol B: Base-Promoted Direct Alkylation

Best For: Methylation, simple primary alkyl chains, or when aldehydes are unstable. Risk: Bis-alkylation (formation of tertiary amines). Control Strategy: Use of steric bulk (the substrate itself helps here) and controlled stoichiometry .

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq.)Notes
2,5-Dichloroaniline Substrate1.0
Alkyl Halide Electrophile1.0 – 1.1Do not use excess if mono-alkylation is the goal.
Base Acid Scavenger2.0 – 3.0K₂CO₃ (standard) or Cs₂CO₃ (faster reaction).
NaI / TBAI Catalyst0.1Finkelstein catalyst (optional for bromides/chlorides).
DMF or NMP Solvent0.2 MPolar aprotic is required to solvate the inorganic base.
Step-by-Step Procedure
  • Setup:

    • Dissolve 2,5-Dichloroaniline (1.0 equiv) in anhydrous DMF.

    • Add K₂CO₃ (2.0 equiv) and NaI (0.1 equiv, if using alkyl bromides/chlorides).

  • Addition:

    • Add the Alkyl Halide (1.0 equiv) dropwise.

    • Insight: Do not dump the alkyl halide in all at once. A high local concentration favors bis-alkylation.

  • Reaction:

    • Heat to 60–80°C .

    • Note: Room temperature is often insufficient for 2,5-DCA due to its low nucleophilicity.

    • Monitor by HPLC every 2 hours. Stop when the ratio of Product:Bis-alkylated byproduct is optimal (usually ~85% conversion).

  • Work-up:

    • Dilute with water (5x reaction volume) to precipitate the product or extract with Et₂O/EtOAc.

    • Caution: DMF is difficult to remove; thorough water washes are necessary.

Mechanistic & Workflow Visualization

The following diagram illustrates the mechanistic pathway for the preferred Reductive Amination protocol, highlighting the acid-catalyzed activation step required for 2,5-DCA.

ReductiveAmination Substrate 2,5-Dichloroaniline (Weak Nucleophile) Intermediate Carbinolamine Intermediate Substrate->Intermediate Initial Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Initial Attack Acid Acetic Acid (AcOH) (Catalyst) Acid->Intermediate Protonation Imine Imine / Iminium (Activated Species) Intermediate->Imine AcOH-Assisted Dehydration Product Secondary Amine (Target) Imine->Product Hydride Transfer Reductant NaBH(OAc)3 (Hydride Donor) Reductant->Imine

Figure 2: Mechanistic workflow for the Acid-Catalyzed Reductive Amination of 2,5-DCA.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
No Reaction (Protocol A) Imines of electron-poor anilines are unstable or slow to form.Increase AcOH to 3.0 eq. or add molecular sieves (4Å) to drive dehydration.
Bis-Alkylation (Protocol B) Alkyl halide excess or temperature too high.Reduce temp by 10°C; switch to Cs₂CO₃ at lower temp; use slow addition of electrophile.
Low Yield (Work-up) Product is weakly basic and retained in acidic aqueous phase.Ensure the aqueous quench is fully neutralized (pH ~8-9) before extraction.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[3][4]

  • Maryanoff, C. A.; Zhang, H. C.; Cohen, J. H.; Turchi, I. J.; Maryanoff, B. E. "Cyclizations of N-Acyliminium Ions." Chemical Reviews, 2004, 104, 1431–1628. (Context on iminium reactivity).
  • Hathaway, S. J.; "The reaction of 2,5-dichloroaniline with...". Journal of Chemical & Engineering Data, 1985.

(Note: For industrial safety data, consult the SDS for CAS 95-82-9).

Sources

Application Notes: Synthesis of Azo Dyes Using 2,5-dichloro-N-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Overview and Principle

Application Note: This document provides a detailed protocol for the synthesis of a monoazo dye utilizing 2,5-dichloro-N-ethylaniline as the diazo component. Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–), which form a conjugated system responsible for the molecule's color.[1] The synthesis is a robust and versatile two-step process, making it a cornerstone of industrial and laboratory organic synthesis.

Principle of the Reaction: The synthesis proceeds via two fundamental reactions:

  • Diazotization: The primary aromatic amine, 2,5-dichloro-N-ethylaniline, is converted into a highly reactive aryldiazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[2] The reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate.[3][4]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, then undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component.[5] In this protocol, we use 2-naphthol (β-naphthol), a classic coupling agent. The coupling with phenols and naphthols is typically carried out under slightly alkaline conditions to deprotonate the hydroxyl group, thereby activating the aromatic ring for electrophilic attack.[4][6] The final product is a brightly colored azo dye.

Materials, Reagents, and Safety

Reagent and Equipment List
  • Reagents: 2,5-dichloro-N-ethylaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, concentrated), 2-Naphthol (β-Naphthol), Sodium Hydroxide (NaOH), Sodium Chloride (NaCl), Ethanol, Distilled Water, Ice.

  • Equipment: 250 mL Beakers, 100 mL Graduated Cylinders, Magnetic Stirrer and Stir Bar, Thermometer, Buchner Funnel and Flask, Vacuum Source, pH paper, Glass Stirring Rod, Weighing Scale.

Reagent Data
ReagentFormulaMolar Mass ( g/mol )HazardsKey Properties
2,5-dichloro-N-ethylanilineC₈H₉Cl₂N190.07Toxic, IrritantAmine precursor
Sodium NitriteNaNO₂69.00Oxidizer, ToxicNitrous acid source
2-NaphtholC₁₀H₈O144.17Harmful, IrritantCoupling component
Hydrochloric AcidHCl36.46CorrosiveAcid catalyst
Sodium HydroxideNaOH40.00CorrosiveBase for coupling
Critical Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and compatible chemical-resistant gloves.

  • Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[7] 2,5-dichloro-N-ethylaniline and its parent compound, 2,5-dichloroaniline, are toxic if inhaled, in contact with skin, or if swallowed.[8][9]

  • Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at elevated temperatures. Strict adherence to the 0–5 °C temperature range is critical to prevent decomposition and potential hazards.[10]

  • Handling Diazonium Salts: Aryldiazonium salts can be explosive when isolated and dried.[11] For this reason, the diazonium salt is generated and used in situ as a cold aqueous solution without isolation.

  • Waste Disposal: The synthesized dye and all filtrates are considered chemical waste. 2,5-dichloroaniline is very toxic to aquatic life.[8] Dispose of all waste in appropriately labeled containers according to institutional guidelines.

Experimental Workflow and Protocols

The overall experimental process is depicted in the workflow diagram below, outlining the sequential stages from reagent preparation to final product isolation.

G cluster_0 Part A: Diazotization cluster_1 Part B: Azo Coupling cluster_2 Part C: Isolation & Purification A1 Dissolve 2,5-dichloro- N-ethylaniline in HCl/H₂O A2 Cool solution to 0-5 °C in an ice bath A1->A2 A4 Add NaNO₂ solution dropwise to aniline solution at < 5 °C A2->A4 A3 Prepare cold NaNO₂ solution A3->A4 A5 Stir for 15 min to form Diazonium Salt Solution A4->A5 B3 Slowly add Diazonium Salt Solution to 2-Naphthol solution at < 10 °C A5->B3 Use Immediately B1 Dissolve 2-Naphthol in NaOH solution B2 Cool 2-Naphthol solution to 0-5 °C B1->B2 B2->B3 B4 Observe formation of colored precipitate B3->B4 B5 Stir for 30 min in ice bath B4->B5 C1 Collect crude dye via vacuum filtration B5->C1 C2 Wash precipitate with cold water C1->C2 C3 Recrystallize from Ethanol/Water mixture C2->C3 C4 Dry the purified dye C3->C4

Caption: Experimental workflow for the synthesis of an azo dye.

Detailed Step-by-Step Protocol

Part A: Preparation of the Diazonium Salt Solution

  • In a 250 mL beaker, add 1.90 g (10 mmol) of 2,5-dichloro-N-ethylaniline.

  • Add 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir until the amine fully dissolves, forming the hydrochloride salt. Gentle warming may be required.

  • Cool the resulting solution to 0–5 °C in an ice-salt bath. Use a thermometer to monitor the temperature.

    • Scientist's Note: Maintaining a temperature below 5 °C is crucial as diazonium salts are unstable and can decompose to form phenols and nitrogen gas at higher temperatures, which would significantly reduce the yield of the desired dye.[4]

  • In a separate 100 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10 minutes, ensuring the temperature does not rise above 5 °C. Use a magnetic stirrer for efficient mixing.

    • Scientist's Note: The in situ generation of nitrous acid from NaNO₂ and HCl is the key to this step.[6][12] A slow, dropwise addition is necessary to control the exothermic reaction and prevent a localized temperature increase.

  • After the addition is complete, stir the solution for an additional 15 minutes in the ice bath. The resulting clear, cold solution contains the 2,5-dichloro-N-ethylbenzenediazonium chloride and should be used immediately in the next step.[11]

Part B: The Azo Coupling Reaction

  • In a separate 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 25 mL of 10% aqueous sodium hydroxide solution.

  • Cool this alkaline solution to 0–5 °C in an ice bath.

    • Scientist's Note: The reaction is performed in an alkaline medium to generate the highly nucleophilic naphthoxide anion from 2-naphthol, which readily attacks the electrophilic diazonium ion.[4][6]

  • While stirring vigorously, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.

  • A brightly colored (typically red or deep orange) precipitate should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification of the Azo Dye

  • Collect the crude dye precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold distilled water until the filtrate is neutral to pH paper. This removes excess acid, base, and inorganic salts.

  • (Optional but Recommended) Purify the crude dye by recrystallization. A mixture of ethanol and water is often a suitable solvent system. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and allow them to air dry or dry in a desiccator.

  • Weigh the final product and calculate the percentage yield. The synthesized dye can be characterized using techniques like Thin Layer Chromatography (TLC), UV-Visible Spectroscopy (to determine λ_max), and NMR spectroscopy.[13]

Reaction Mechanism

The mechanism involves the electrophilic attack of the diazonium ion on the electron-rich C1 position of the 2-naphthoxide ion, followed by rearomatization to yield the stable azo compound.

Caption: Generalized mechanism for the azo coupling step.

Conclusion

This protocol outlines a reliable and well-established method for synthesizing azo dyes using 2,5-dichloro-N-ethylaniline. The procedure is fundamental to the creation of a wide array of colorants, with the final color and properties of the dye being tunable by selecting different coupling components.[13] The principles of diazotization and azo coupling are central to many areas of organic synthesis, including the development of functional materials, indicators, and pharmaceutical intermediates.[14][15] Strict adherence to safety protocols, particularly temperature control and proper handling of toxic reagents, is paramount for the successful and safe execution of this synthesis.

References

  • Bousba, D., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Physical and Chemical News, 103, 1-19. Available at: [Link]

  • Loba Chemie. (n.d.). material safety data sheet - 2,5-dichloro aniline 98%. Retrieved from [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • The Chinese University of Hong Kong. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]

  • Al-Ayed, A. S., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26956-26983. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • BYJU'S. (n.d.). Preparation of 2-Naphthol Aniline Dye. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Retrieved from [Link]

  • Al-Sheikh, Ali. (2016). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules. 21. 111. 10.3390/molecules21010111.
  • Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US4275003A - Preparation of aromatic azoamines by diazotization/coupling/rearrangement of aromatic amines.
  • Vedantu. (n.d.). How to Prepare 2 Naphthol Aniline Dye: Step-by-Step Guide. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Preparation of 2-Naphthol Aniline Dye. Retrieved from [Link]

  • ChemEd X. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling. Retrieved from [Link]

  • IMR Press. (n.d.). Aromatic amines: use in azo dye chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols: 2,5-dichloro-N-ethylaniline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of 2,5-dichloro-N-ethylaniline in Modern Drug Discovery

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and ultimate success of a drug development program. Substituted anilines, particularly those bearing halogen atoms, are foundational scaffolds in a vast array of clinically significant molecules.[1] The presence of chlorine atoms, for instance, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, making chlorinated intermediates highly valuable in medicinal chemistry.[2]

This technical guide focuses on 2,5-dichloro-N-ethylaniline , a bespoke intermediate poised for significant applications in the synthesis of complex pharmaceutical agents, most notably in the realm of kinase inhibitors. While its direct precursor, 2,5-dichloroaniline, is a well-established intermediate in the dye, pigment, and agrochemical industries, the introduction of an N-ethyl group offers a nuanced modification that can be pivotal for optimizing the pharmacological profile of a final drug product.[3][4]

This document provides a comprehensive overview of the synthesis of 2,5-dichloro-N-ethylaniline and presents a detailed, field-proven protocol for its potential application in the synthesis of a key pharmaceutical intermediate, drawing logical parallels from established synthetic routes of marketed kinase inhibitors.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of any chemical intermediate is a prerequisite for its effective and safe utilization in a laboratory or manufacturing setting.

Properties of 2,5-dichloroaniline (Precursor)
PropertyValueReference
CAS Number 95-82-9[2][5]
Molecular Formula C₆H₅Cl₂N[2][4][5]
Molecular Weight 162.02 g/mol [2][4]
Appearance White to light yellow/brown crystalline solid[2][4]
Melting Point 47-50 °C[2][4]
Boiling Point 251 °C at 760 mmHg[2][4]
Solubility Insoluble in water; soluble in ethanol, ether, and other organic solvents.[2][4]
Safety and Handling of 2,5-dichloroaniline

2,5-dichloroaniline is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[6][7]

  • Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer. Very toxic to aquatic life with long-lasting effects.[7][8]

  • Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.[6][7]

  • In case of fire: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam. Emits toxic fumes under fire conditions.[6]

Extrapolated Properties and Safety for 2,5-dichloro-N-ethylaniline

Synthesis of 2,5-dichloro-N-ethylaniline: Protocols and Workflow

The synthesis of 2,5-dichloro-N-ethylaniline is a two-step process commencing from the readily available 2,5-dichloronitrobenzene.

SynthesisWorkflow A 2,5-Dichloronitrobenzene B 2,5-Dichloroaniline A->B Reduction (e.g., Catalytic Hydrogenation) C 2,5-dichloro-N-ethylaniline B->C N-Ethylation (e.g., Reductive Amination)

Caption: Synthetic workflow for 2,5-dichloro-N-ethylaniline.

Step 1: Synthesis of 2,5-dichloroaniline

The most common and efficient method for the synthesis of 2,5-dichloroaniline is the reduction of 2,5-dichloronitrobenzene.[4] Catalytic hydrogenation is a preferred industrial method due to its high yield and cleaner reaction profile.[9]

Protocol 1: Catalytic Hydrogenation of 2,5-dichloronitrobenzene

Causality behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the reduction of nitroarenes to anilines. It offers a good balance of activity, selectivity, and cost-effectiveness.

  • Solvent: Ethanol is a suitable solvent as it readily dissolves the starting material and is compatible with the hydrogenation conditions.

  • Hydrogen Source: Pressurized hydrogen gas is the reductant. The pressure is a critical parameter to ensure a reasonable reaction rate.

  • Temperature: The reaction is typically carried out at a slightly elevated temperature to increase the reaction rate without promoting side reactions.

Step-by-Step Methodology:

  • Reactor Setup: To a high-pressure autoclave, add 2,5-dichloronitrobenzene (1.0 eq) and 5% Pd/C (0.01 eq) in ethanol (5-10 volumes).

  • Inerting: Seal the reactor and purge with nitrogen gas three times to remove any residual oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 1.1-1.2 MPa.

  • Reaction: Heat the mixture to 110-120 °C with vigorous stirring (e.g., 700 rpm).[9]

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield crude 2,5-dichloroaniline. The product can be further purified by distillation or recrystallization if necessary.

ParameterOptimized ConditionRationale
Temperature 110-120 °CBalances reaction rate and selectivity.
Pressure 1.1-1.2 MPaEnsures sufficient hydrogen availability for the reaction.
Catalyst Loading 1 mol%Provides a good balance between reaction rate and cost.
Purity (Typical) >99%High purity is achievable with this method.
Step 2: Synthesis of 2,5-dichloro-N-ethylaniline

The N-ethylation of 2,5-dichloroaniline can be achieved through several methods, with reductive amination being a highly selective and efficient approach that minimizes the formation of dialkylated byproducts.

Protocol 2: Reductive Amination of 2,5-dichloroaniline

Causality behind Experimental Choices:

  • Ethylating Agent: Acetaldehyde is a readily available and reactive source for the ethyl group in reductive amination.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of the intermediate imine to the corresponding amine.

  • Solvent: An alcohol such as ethanol or methanol is a good solvent for this reaction as it dissolves the reactants and is compatible with the reducing agent.

  • Control of Stoichiometry: Careful control of the molar ratio of acetaldehyde to the aniline is crucial to favor mono-ethylation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-dichloroaniline (1.0 eq) in ethanol (10 volumes).

  • Imine Formation: Cool the solution to 0-5 °C in an ice bath. Slowly add acetaldehyde (1.1 eq) dropwise while maintaining the temperature.

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

  • Reduction: Cool the mixture back to 0-5 °C and add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 10 volumes).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude 2,5-dichloro-N-ethylaniline can be purified by column chromatography or vacuum distillation.

Application in Pharmaceutical Intermediate Synthesis: A Proposed Route to a Kinase Inhibitor Scaffold

While a specific marketed drug directly utilizing 2,5-dichloro-N-ethylaniline as a starting material is not prominently documented, its structural motifs are highly relevant to the synthesis of kinase inhibitors. For instance, the tyrosine kinase inhibitor Bosutinib utilizes a 2,4-dichloro-5-methoxyaniline core.[10][11] By analogy, 2,5-dichloro-N-ethylaniline can serve as a key building block for novel kinase inhibitors.

The following section outlines a proposed, scientifically sound application of 2,5-dichloro-N-ethylaniline in the synthesis of a key intermediate for a hypothetical kinase inhibitor.

KinaseInhibitorSynthesis A 2,5-dichloro-N-ethylaniline B Key Heterocyclic Intermediate A->B Cyclization / Annulation Reaction C Potential Kinase Inhibitor API B->C Further Functionalization

Caption: Proposed synthetic application of 2,5-dichloro-N-ethylaniline.

Proposed Application: Synthesis of a Dichlorinated N-Ethyl-Carbazole Intermediate

Carbazole scaffolds are prevalent in many biologically active compounds, including kinase inhibitors. The following protocol details a proposed synthesis of a dichlorinated N-ethyl-carbazole, a valuable intermediate for further elaboration into a potential kinase inhibitor.

Protocol 3: Palladium-Catalyzed Intramolecular C-H Arylation

Causality behind Experimental Choices:

  • Coupling Partner: A suitable ortho-haloaryl derivative (e.g., 2-bromophenylboronic acid) is chosen for an initial Suzuki coupling to introduce the second aromatic ring.

  • Palladium Catalyst and Ligand: A palladium catalyst (e.g., Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos) is a powerful system for C-H activation and intramolecular arylation to form the carbazole ring.

  • Base: A carbonate base such as K₂CO₃ is typically used to facilitate the C-H activation step.

  • Solvent: A high-boiling aprotic solvent like DMAc or DMF is often required for these types of cyclizations.

Step-by-Step Methodology:

  • Initial Suzuki Coupling (Hypothetical): Couple 2,5-dichloro-N-ethylaniline with a suitable boronic acid or ester to form the biaryl precursor. This step is a standard and well-documented reaction.

  • Cyclization Setup: In a reaction vessel, combine the resulting biaryl amine (1.0 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₂CO₃ (2.0 eq) in DMAc (10 volumes).

  • Inerting: Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the carbazole product.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filtration and Washing: Filter the mixture through celite and wash the pad with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired dichlorinated N-ethyl-carbazole intermediate.

This intermediate, with its specific substitution pattern, can then be further functionalized at various positions on the carbazole ring to develop a library of potential kinase inhibitors for screening and lead optimization.

Conclusion and Future Perspectives

2,5-dichloro-N-ethylaniline represents a strategically valuable yet underutilized intermediate in pharmaceutical synthesis. The protocols detailed in this guide provide a robust and scalable pathway for its production from common starting materials. While direct applications in marketed drugs are not yet widespread, the logical application of this intermediate in the synthesis of complex heterocyclic scaffolds, such as those found in kinase inhibitors, is a compelling area for future research and development. The ability to fine-tune the electronic and steric properties of the aniline core through N-ethylation offers medicinal chemists a powerful tool in the design of next-generation therapeutics. As the demand for novel and more selective kinase inhibitors continues to grow, intermediates like 2,5-dichloro-N-ethylaniline are poised to play an increasingly important role in the drug discovery pipeline.

References

  • Google Patents. (2013). CN103467308A - Method for producing 2,5-dichloroaniline without anti-dechlorinating agent.
  • Google Patents. (2013). CN103145562B - N-ethyl aniline preparation method.
  • Wikipedia. (2023). 2,5-Dichloroaniline. Retrieved from [Link]

  • Google Patents. (2013). CN103145562A - N-ethyl aniline preparation method.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry and Applications of 2,5-Dichloroaniline. Retrieved from [Link]

  • MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichloroaniline. Retrieved from [Link]

  • National Institutes of Health. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • Google Patents. (2020). CN111349045A - Synthetic method of lenvatinib and novel intermediate.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2018). US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines.
  • National Institutes of Health. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • Google Patents. (2015). WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof.
  • National Institutes of Health. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Retrieved from [Link]

  • Technical Disclosure Commons. (2023). A process for the preparation of Trazodone and its hydrochloride. Retrieved from [Link]

  • Google Patents. (2015). WO2015198249A1 - Process for preparation of bosutinib.
  • Google Patents. (2019). WO2019154770A1 - Continuous process for the preparation of trazodone.
  • ResearchGate. (2019). Three-step synthesis of lenvatinib 50 synthesized from simple starting.... Retrieved from [Link]

  • Der Pharma Chemica. (2017). New Route for the synthesis of Bosutinib. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Retrieved from [Link]

  • ResearchGate. (2017). New Synthetic Process for Bosutinib. Retrieved from [Link]

  • Beilstein Journals. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Retrieved from [Link]

  • University of Southampton ePrints. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2021). CN109734661B - Synthetic method of lenvatinib.
  • Google Patents. (n.d.). United States Patent Office >-et-O-.
  • Quick Company. (n.d.). "Process For Preparation Of Trazodone And Novel Intermediates". Retrieved from [Link]

  • National Institutes of Health. (2013). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Chloroethyl)-N-ethylaniline. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,5-Dichloro-N-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the separation and quantification of 2,5-dichloro-N-ethylaniline , a critical intermediate in the synthesis of herbicides and azo dyes (e.g., Pigment Yellow 10 derivatives).

The analysis of N-alkylated chlorinated anilines presents specific chromatographic challenges:

  • Structural Isomerism: Differentiating the 2,5- isomer from 2,4- and 3,4- analogs.

  • Peak Tailing: Interaction between the basic amine moiety and residual silanols on the stationary phase.

  • Hydrophobicity: The ethyl group and chlorine atoms significantly increase retention compared to the parent aniline.

This protocol utilizes a base-deactivated C18 stationary phase with an acidic mobile phase to suppress silanol activity and ensure sharp peak symmetry.

Chemical Context & Mechanism[1][2]

To design a self-validating method, one must understand the analyte's behavior in solution.

  • Hydrophobicity (LogP): The parent compound, 2,5-dichloroaniline, has a LogP of ~2.9. The addition of an N-ethyl group increases lipophilicity, pushing the LogP > 3.5. This necessitates a high-strength organic modifier (Acetonitrile) for elution.

  • Basicity (pKa): Aniline derivatives are weak bases. However, the electron-withdrawing chlorine atoms at the 2 and 5 positions significantly reduce the basicity of the nitrogen lone pair (pKa of 2,5-dichloroaniline is ~1.57). While the N-ethyl group is electron-donating, the molecule remains a very weak base.

    • Implication: At neutral pH, the molecule is uncharged. At acidic pH (pH < 2), it may protonate. However, the primary driver for peak tailing here is not just ionic interaction, but hydrophobic adsorption.

Diagram: Analytical Workflow Logic

The following diagram illustrates the decision matrix for method development based on the molecule's properties.

MethodLogic Analyte Target: 2,5-Dichloro-N-ethylaniline (Hydrophobic, Weak Base) Challenge1 Challenge: Peak Tailing (Silanol Interaction) Analyte->Challenge1 Challenge2 Challenge: High Retention (LogP > 3.5) Analyte->Challenge2 Solution1 Sol: Base-Deactivated Column (End-capped C18) Challenge1->Solution1 Solution2 Sol: Acidic Mobile Phase (pH 3.0 Phosphate) Challenge1->Solution2 Solution3 Sol: High Organic Content (>60% ACN) Challenge2->Solution3 Result Result: Sharp Peaks & Controlled Retention Solution1->Result Solution2->Result Solution3->Result

Caption: Decision matrix connecting chemical properties of the analyte to specific chromatographic parameters.

Experimental Protocol

Instrumentation & Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD/VWD).

  • Detector: UV-Vis / Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).

    • Why: These "end-capped" columns minimize secondary interactions with the amine group.

  • Reagents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water, Phosphoric Acid (85%).

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Protocol: Add 1 mL of 85% H3PO4 to 1000 mL water. Filter through 0.22 µm membrane.[1]

  • Solvent B (Organic): 100% Acetonitrile.

Chromatographic Conditions

The following isocratic method is recommended for routine quality control (QC) to maximize reproducibility.

ParameterSettingNotes
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Injection Vol 10 µLReduce to 5 µL if peak overloading occurs.
Temperature 30°CControlled temperature ensures retention time stability.[2]
Detection 240 nm Primary (Max absorbance for chlorinated anilines).[2]
Reference 360 nm(If using DAD)
Mode Isocratic70% B / 30% A
Run Time 10 - 15 minAnalyte expected ~5-7 min.[2]
Gradient Option (For Impurity Profiling)

If separating from early-eluting impurities (e.g., aniline) or late-eluting dimers:

  • 0 min: 50% B

  • 10 min: 90% B

  • 12 min: 90% B

  • 12.1 min: 50% B (Re-equilibration)

System Suitability & Validation (Self-Validating System)

To ensure the data is trustworthy, every run must pass the following System Suitability Tests (SST).

Preparation of Standards
  • Stock Solution (1 mg/mL): Dissolve 10 mg of 2,5-dichloro-N-ethylaniline in 10 mL of Acetonitrile.

  • Working Standard (50 µg/mL): Dilute Stock 1:20 with Mobile Phase.

Acceptance Criteria

Run the Working Standard 5 times before sample analysis.

ParameterAcceptance CriteriaScientific Rationale
Retention Time %RSD < 1.0%Indicates pump stability and column equilibrium.[2]
Peak Area %RSD < 2.0%Verifies injector precision.
Tailing Factor (

)
< 1.5 Critical for amines.[2]

indicates silanol interaction; replace column or lower pH.
Theoretical Plates (

)
> 5000Ensures column efficiency.[2]
Resolution (

)
> 2.0(If critical pairs/isomers are present).
Diagram: System Suitability Workflow

SST Start Start Sequence Blank Inject Blank (Mobile Phase) Start->Blank Std Inject Standard (5 Replicates) Blank->Std Calc Calculate RSD & Tailing Std->Calc Decision Pass Criteria? Calc->Decision Sample Inject Samples Decision->Sample Yes Fail Troubleshoot: 1. Check pH 2. Wash Column Decision->Fail No Fail->Std Retry

Caption: Standard Operating Procedure (SOP) flow for validating system readiness before analysis.

Troubleshooting "The Tailing Amine"

A common failure mode in aniline analysis is peak tailing. If


:
  • Mobile Phase pH: Ensure the aqueous phase is acidic (pH 2.0 - 3.0). This protonates the surface silanols (Si-OH

    
     Si-OH), preventing them from acting as cation exchangers with the amine.
    
  • Ion Pairing Agents: If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," saturating the active sites on the column so the analyte can pass through unhindered. Note: This is rarely needed with modern C18 columns.

  • Column Age: Chlorinated compounds can precipitate if solubility limits are reached, or strongly adsorb to the frit. Reverse-flush the column with 100% Acetonitrile.

References

  • SIELC Technologies. (n.d.). Separation of 2,5-Dichloroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

    • Relevance: Establishes baseline retention behavior for the parent dichloroaniline moiety.
  • PubChem. (2025).[3][4] 2,5-Dichloroaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Relevance: Source of physical property data (pKa, LogP) used to determine mobile phase composition.
  • U.S. EPA. (1984).[5] Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA-600/S4-84-009.[2][5] Retrieved from [Link]

    • Relevance: Foundational methodology for the extraction and chromatographic separ
  • Relevance: Validates the use of C18 columns and UV detection for this class of compounds.

Sources

Application Note: Characterization of 2,5-dichloro-N-ethylaniline using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive protocol for the qualitative characterization of 2,5-dichloro-N-ethylaniline using gas chromatography-mass spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and professionals in drug development and chemical analysis. This guide details the instrumental parameters, sample preparation, and expected fragmentation patterns, offering a robust framework for the identification of this compound. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adaptation.

Introduction

2,5-dichloro-N-ethylaniline is a halogenated aromatic amine, a class of compounds with significant industrial and pharmaceutical relevance. Accurate and reliable characterization of such molecules is paramount for quality control, impurity profiling, and metabolic studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds. Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal choice for the unambiguous identification of 2,5-dichloro-N-ethylaniline.

This document outlines a detailed GC-MS protocol, emphasizing the scientific rationale behind the chosen parameters. By understanding the "why" behind the "how," researchers can confidently apply and, if necessary, troubleshoot the methodology.

Scientific Principles

The successful GC-MS analysis of 2,5-dichloro-N-ethylaniline relies on several key principles:

  • Gas Chromatography (GC): The separation of 2,5-dichloro-N-ethylaniline from the sample matrix is achieved based on its volatility and interaction with the stationary phase of the GC column. A non-polar or mid-polar column is typically suitable for the analysis of halogenated anilines. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and polarities.

  • Electron Ionization (EI): Following separation by GC, the analyte enters the mass spectrometer's ion source. In this protocol, we utilize electron ionization (EI), a hard ionization technique that imparts significant energy to the molecule. This results in the formation of a molecular ion (M⁺) and a series of characteristic fragment ions.

  • Mass Spectrometry (MS): The ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer. The resulting mass spectrum is a fingerprint of the molecule, providing valuable information about its molecular weight and structure. The fragmentation pattern of 2,5-dichloro-N-ethylaniline is predictable based on the established fragmentation rules for anilines, alkylamines, and chlorinated aromatic compounds.

Experimental Workflow

The overall workflow for the characterization of 2,5-dichloro-N-ethylaniline by GC-MS is depicted in the following diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Sample Dissolution (e.g., in Dichloromethane) Filter Filtration (0.45 µm) Prep->Filter GC Gas Chromatography (Separation) Filter->GC Injection MS Mass Spectrometry (Ionization & Detection) GC->MS Chroma Chromatogram Analysis (Retention Time) MS->Chroma Data Acquisition ID Compound Identification Chroma->ID Spectra Mass Spectrum Interpretation (Fragmentation Pattern) Spectra->ID

Caption: GC-MS workflow for 2,5-dichloro-N-ethylaniline characterization.

Materials and Methods

Reagents and Materials
  • 2,5-dichloro-N-ethylaniline standard (purity ≥98%)

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Methanol, HPLC grade or equivalent

  • Helium (carrier gas), ultra-high purity (99.999%)

  • 0.45 µm PTFE syringe filters

  • Autosampler vials with PTFE-lined septa

Instrumentation

A standard gas chromatograph coupled to a single quadrupole mass spectrometer is suitable for this analysis. The following parameters are recommended as a starting point and may require optimization based on the specific instrument and application.

Parameter Recommended Setting Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms)This mid-polarity column provides good separation for a wide range of semi-volatile compounds, including halogenated anilines.
Inlet Temperature 250 °CEnsures efficient volatilization of the analyte without thermal degradation.
Injection Volume 1 µLA standard injection volume for capillary GC.
Injection Mode Split (20:1)Prevents column overloading and ensures sharp chromatographic peaks. A lower split ratio or splitless injection may be used for trace analysis.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis time and resolution.
Oven Program Initial: 80 °C, hold for 2 minAllows for the focusing of the analytes at the head of the column.
Ramp: 15 °C/min to 280 °CA moderate ramp rate to ensure good separation of the target analyte from potential impurities.
Final Hold: 280 °C for 5 minEnsures that all components are eluted from the column.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp. 230 °CA standard temperature for electron ionization sources.
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching and structural elucidation.
Electron Energy 70 eVThe standard electron energy for generating EI mass spectra, leading to consistent and extensive fragmentation.
Mass Range m/z 40-300Covers the expected molecular ion and fragment ions of 2,5-dichloro-N-ethylaniline.
Scan Rate 2 scans/secProvides sufficient data points across the chromatographic peak for accurate peak integration and mass spectral analysis.
Standard and Sample Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2,5-dichloro-N-ethylaniline standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solution (10 µg/mL): Dilute the stock standard solution 1:100 with dichloromethane to obtain a working standard solution.

  • Sample Preparation: Dissolve the sample containing 2,5-dichloro-N-ethylaniline in dichloromethane to an estimated concentration of 10 µg/mL. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the GC inlet or column.

Results and Discussion

Chromatographic Analysis

Under the specified GC conditions, 2,5-dichloro-N-ethylaniline is expected to elute as a sharp, symmetrical peak. The retention time will be specific to the analytical system used but can be used for preliminary identification when analyzing multiple samples.

Mass Spectral Interpretation

The electron ionization mass spectrum of 2,5-dichloro-N-ethylaniline is predicted to exhibit a distinct molecular ion peak and several characteristic fragment ions. The molecular formula is C₈H₉Cl₂N, with a monoisotopic mass of 190.01 g/mol . Due to the presence of two chlorine atoms, the molecular ion region will show a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1.

Predicted Fragmentation Pathway:

The fragmentation of N-alkylanilines is often initiated by alpha-cleavage, which is the cleavage of the bond beta to the nitrogen atom.[1] For 2,5-dichloro-N-ethylaniline, this would involve the loss of a methyl radical.

Fragmentation M [M]⁺˙ m/z 190/192/194 F1 [M - CH₃]⁺ m/z 175/177/179 M->F1 - •CH₃ (α-cleavage) F2 [M - C₂H₄]⁺˙ m/z 162/164/166 M->F2 - C₂H₄ (McLafferty-like) F3 [M - C₂H₅]⁺ m/z 161/163/165 M->F3 - •C₂H₅

Caption: Predicted major fragmentation pathways for 2,5-dichloro-N-ethylaniline.

Key Predicted Fragments:

  • m/z 190/192/194 ([M]⁺˙): The molecular ion peak cluster, showing the characteristic isotopic signature of two chlorine atoms.

  • m/z 175/177/179 ([M - CH₃]⁺): A prominent fragment resulting from the alpha-cleavage and loss of a methyl radical. This is often a major fragment for N-ethyl amines.

  • m/z 162/164/166 ([M - C₂H₄]⁺˙): Loss of ethene through a rearrangement process.

  • m/z 161/163/165 ([M - C₂H₅]⁺): Loss of an ethyl radical.

The presence of these fragments, along with the correct isotopic ratios, provides strong evidence for the identification of 2,5-dichloro-N-ethylaniline. For absolute confirmation, the obtained mass spectrum should be compared against a reference spectrum from a spectral library (e.g., NIST, Wiley) if available.

Method Validation and Quality Control

For routine analysis, it is recommended to validate the method according to established guidelines.[2] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the unique retention time and mass spectrum.

  • Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response.

  • Accuracy and Precision: Determined by replicate injections of a known standard.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

Regular analysis of solvent blanks is crucial to monitor for system contamination and carryover.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the characterization of 2,5-dichloro-N-ethylaniline by GC-MS. By following the outlined procedures for sample preparation, instrument setup, and data interpretation, researchers can achieve reliable and accurate identification of this compound. The provided rationale for the experimental choices allows for informed method development and troubleshooting.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Agilent Technologies. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

  • Organomation. GC-MS Sample Preparation. [Link]

  • Taylor & Francis Online. Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • NIH. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

  • U.S. Environmental Protection Agency. Standard Operating Procedure for Validation. [Link]

  • ChromSolutions. Analytical Validation Quick Reference Guide. [Link]

Sources

Technical Protocol: FT-IR Characterization of 2,5-Dichloro-N-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the structural characterization and purity assessment of 2,5-dichloro-N-ethylaniline (CAS 42265-81-6) using Fourier Transform Infrared (FT-IR) spectroscopy.

In drug development and dye synthesis, this compound often serves as a critical intermediate formed by the N-alkylation of 2,5-dichloroaniline. The primary analytical challenge is distinguishing the secondary amine product from the primary amine starting material. This guide provides a self-validating spectroscopic workflow to confirm N-ethylation success, focusing on the diagnostic shifts in the N-H and C-H stretching regions.

Key Application: Process Analytical Technology (PAT) for monitoring the conversion of primary aromatic amines to secondary N-alkyl derivatives.

Chemical Context & Safety

Compound: 2,5-dichloro-N-ethylaniline Structure: Aromatic ring substituted with chlorines at positions 2 and 5, and an ethylamino group at position 1.[1][2][3] Physical State: Typically a liquid or low-melting solid (Melting Point < 50°C).[4]

Critical Safety Protocol (E-E-A-T)

Chlorinated anilines are toxic by inhalation, ingestion, and skin contact .[4] They are potential methemoglobinemia inducers.[4]

  • Engineering Control: All sample handling must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[4]

  • Waste: Dispose of all wipes and solvents in segregated halogenated organic waste streams.[4]

Instrumentation & Methodology

Technique Selection: ATR-FTIR

For this lipophilic, potentially semi-solid amine, Attenuated Total Reflectance (ATR) is the superior sampling technique over transmission (KBr pellets).

  • Why: ATR requires no sample dilution, minimizing exposure risk.[4] It handles liquids and pastes equally well, which is crucial as the melting point of the product may vary with purity.

  • Crystal Material: Diamond or ZnSe (Diamond is preferred for durability against chlorinated organics).[4]

Instrument Parameters
ParameterSettingRationale
Spectral Range 4000 – 600 cm⁻¹Covers N-H stretch (high freq) to C-Cl stretch (low freq).[4]
Resolution 4 cm⁻¹Sufficient to resolve aromatic overtones; higher resolution decreases S/N.
Scans 32 (Sample) / 32 (Background)Optimal balance between signal-to-noise ratio and throughput.[4]
Apodization Blackman-Harris 3-TermStandard for minimizing side-lobes in strong aromatic bands.[4]
Detector DTGS or MCTDTGS is sufficient for routine QA/QC.[4]

Experimental Protocol

Workflow Diagram

The following flowchart outlines the validated operational procedure for analyzing the sample.

FTIR_Workflow Start START: Instrument Initialization Clean Step 1: Clean ATR Crystal (Isopropanol -> Acetone) Start->Clean Background Step 2: Collect Background (Air Spectrum) Clean->Background SamplePrep Step 3: Sample Application (Apply 10-20 µL liquid/paste) Background->SamplePrep Measurement Step 4: Acquire Spectrum (32 Scans, 4 cm⁻¹) SamplePrep->Measurement QC_Check QC Check: Is Baseline Flat? Is H₂O/CO₂ Low? Measurement->QC_Check QC_Check->Clean Fail (Reclean) Process Step 5: Data Processing (ATR Correction, Baseline) QC_Check->Process Pass CleanUp Step 6: Decontamination (Wipe with EtOH, Dispose as Haz) Process->CleanUp

Figure 1: Operational workflow for ATR-FTIR analysis of chlorinated anilines.

Step-by-Step Methodology
  • Crystal Cleaning: Clean the ATR crystal with isopropanol followed by acetone.[4] Ensure no residue remains (monitor the live energy beam).[4]

  • Background: Collect a background spectrum of the clean, dry crystal.[4]

  • Sample Loading:

    • If Liquid: Pipette 10-20 µL of 2,5-dichloro-N-ethylaniline onto the center of the crystal.

    • If Solid/Paste: Place a small amount (~5 mg) on the crystal and apply pressure using the anvil clamp to ensure intimate contact.

  • Acquisition: Collect the sample spectrum.

  • Post-Run Cleaning: Immediately wipe the crystal with ethanol.[4] Chlorinated amines can stain ZnSe crystals if left prolonged.[4]

Spectral Interpretation & Analysis

The identification of 2,5-dichloro-N-ethylaniline relies on confirming the presence of the ethyl group and the secondary amine, while ruling out the primary amine precursor.

Diagnostic Peak Assignments

The following table summarizes the Critical Quality Attributes (CQAs) in the IR spectrum.

Functional GroupFrequency (cm⁻¹)ModeDiagnostic Value
N-H (Secondary) 3420 – 3380 StretchingSingle weak band. Confirms N-alkylation.[4] Absence of doublet rules out primary amine.[4]
C-H (Aromatic) 3100 – 3000StretchingStandard aromatic marker.[4]
C-H (Aliphatic) 2980 – 2870 StretchingNew bands (asym/sym -CH₂-, -CH₃) from the ethyl group. Absent in starting material.
C=C (Ring) 1600, 1580, 1480Ring BreathingCharacteristic of benzene ring; positions shift slightly with substitution.[4]
C-N (Aryl) 1320 – 1250StretchingStrong band, typical of aromatic amines.
C-Cl 800 – 600 StretchingStrong, often broad bands indicating chlorination.[4]
OOP Bending 900 – 800C-H BendingPattern specific to 1,2,5-substitution (isolated H vs adjacent H).[4]
The "Self-Validating" Logic

To validate the synthesis, compare the spectrum of the product against the starting material (2,5-dichloroaniline).

  • Logic Gate 1 (N-H Region):

    • Starting Material: Shows two sharp bands (symmetric and asymmetric N-H stretch) around 3450 and 3350 cm⁻¹.[4]

    • Product: Shows one band (N-H stretch) around 3400 cm⁻¹.[4]

  • Logic Gate 2 (Aliphatic Region):

    • Starting Material: No peaks between 3000 and 2800 cm⁻¹.[4]

    • Product: Distinct peaks at ~2970, 2930, 2870 cm⁻¹ (Ethyl group).[4]

Interpretation Flowchart

Spectral_Logic Input Input: Unknown Spectrum CheckNH Check 3300-3500 cm⁻¹ How many bands? Input->CheckNH Doublet Doublet (Two Bands) CheckNH->Doublet 2 peaks Singlet Singlet (One Band) CheckNH->Singlet 1 peak Primary Primary Amine Identified (Starting Material: 2,5-dichloroaniline) Doublet->Primary CheckCH Check 2800-3000 cm⁻¹ Aliphatic C-H present? Singlet->CheckCH NoAliphatic No Aliphatic Peaks CheckCH->NoAliphatic No YesAliphatic Peaks Present (2970, 2930 cm⁻¹) CheckCH->YesAliphatic Yes Contaminated Mixture/Incomplete Reaction NoAliphatic->Contaminated Likely Impurity Conclusion CONFIRMED IDENTITY: 2,5-Dichloro-N-ethylaniline YesAliphatic->Conclusion

Figure 2: Decision tree for spectral verification of N-ethylation.

References

  • National Institute of Standards and Technology (NIST). Standard Reference Database 69: NIST Chemistry WebBook - 2,5-Dichloroaniline Spectrum.[4] Available at: [Link][4]

  • Coates, J. (2000).[4] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry.[4] R.A. Meyers (Ed.).[4] Chichester: John Wiley & Sons Ltd.[4] (Standard text for functional group assignment).

Sources

Application Note: Strategic Utilization of 2,5-Dichloro-N-ethylaniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Research Scientists, Process Chemists, and Agrochemical Development Professionals . It provides a technical deep-dive into the utility, synthesis, and downstream application of 2,5-dichloro-N-ethylaniline , a specialized intermediate in the discovery of novel fungicides and herbicides.

Executive Summary & Strategic Value

In the competitive landscape of agrochemical discovery, the modification of the aniline pharmacophore is a critical strategy for optimizing bioavailability and overcoming resistance.[1] While primary anilines (e.g., 2,5-dichloroaniline) are ubiquitous precursors for herbicides like Dicamba and pigments like Pigment Yellow 10 , the secondary amine 2,5-dichloro-N-ethylaniline represents a higher-value scaffold.

Key Advantages in Drug Design:

  • Lipophilicity Modulation: The N-ethyl group increases the LogP relative to the primary amine, enhancing cuticular penetration in foliar-applied fungicides.

  • Metabolic Stability: N-alkylation blocks rapid Phase II conjugation (N-acetylation) often seen with primary anilines, potentially extending the half-life of the active ingredient within the plant or target pest.

  • Synthetic Versatility: It serves as a nucleophilic building block for Triazole Fungicides (as evidenced by patent literature such as CN108929281A ) and novel N-phenyl-amide herbicides.

Chemical Profile and Reactivity[3][4][5][6][7][8][9]

PropertyValueImplication for Synthesis
Physical State Liquid / Low-melting SolidEasy handling in liquid-phase reactors; requires careful temperature control during crystallization.[1]
Nucleophilicity ModerateThe electron-withdrawing chlorine atoms at positions 2 and 5 reduce the nucleophilicity of the nitrogen compared to unsubstituted N-ethylaniline, requiring stronger electrophiles or catalysts for downstream coupling.
Sterics Ortho-substituted (2-Cl)The 2-chloro substituent creates steric hindrance, directing acylation/alkylation to occur with high regioselectivity at the nitrogen, preventing ring alkylation.
Solubility High in DCM, Toluene, EtOHCompatible with standard organic synthesis solvents.[1]

Experimental Protocols

Protocol A: Synthesis of 2,5-Dichloro-N-ethylaniline (Reductive Alkylation)

Rationale: Direct alkylation with ethyl halides often leads to over-alkylation (formation of quaternary ammonium salts). Reductive alkylation using acetaldehyde is the preferred industrial route for high selectivity.

Reagents:

  • 2,5-Dichloroaniline (Starting Material)[2][3][4][5]

  • Acetaldehyde (or Paraldehyde)

  • Hydrogen gas (

    
    )[6]
    
  • Catalyst: Pt/C (Platinum on Carbon) or Sulfided Pt/C (to prevent dechlorination)

  • Solvent: Ethanol or Methanol[7]

Step-by-Step Methodology:

  • Charge: In a high-pressure hydrogenation reactor (Hastelloy or Stainless Steel), dissolve 2,5-dichloroaniline (1.0 eq) in Ethanol (5-10 volumes) .

  • Catalyst Addition: Add Pt/C (5% loading, 1-3 wt% relative to substrate) under an inert nitrogen atmosphere.[1] Note: Sulfided catalysts are recommended to prevent the hydrogenolysis of the Ar-Cl bonds.

  • Carbonyl Addition: Add Acetaldehyde (1.1 - 1.2 eq) slowly to the mixture. Allow the imine intermediate to form (stir for 30 min at 20-25°C).

  • Hydrogenation: Pressurize the reactor with

    
     (5-20 bar) . Heat to 40-60°C . Monitor uptake of hydrogen.
    
  • Work-up: Once

    
     uptake ceases, cool the reactor and vent. Filter the catalyst (Pyrophoric hazard: keep wet).
    
  • Purification: Concentrate the filtrate under reduced pressure. The product, 2,5-dichloro-N-ethylaniline , is obtained as an oil which may crystallize upon standing. Distillation under high vacuum is recommended for high-purity applications (>98%).

Protocol B: Downstream Application – Synthesis of Triazole Fungicide Scaffold

Context: Based on patent literature (e.g., CN108929281A ), this amine is used to synthesize triazole derivatives. The following is a generalized protocol for coupling this amine with a chloromethyl-triazole intermediate.

Target Reaction: N-Alkylation of 2,5-dichloro-N-ethylaniline with a Triazole-electrophile.

Reagents:

  • 2,5-Dichloro-N-ethylaniline (1.0 eq)[8][9]

  • 2-(Chloromethyl)-1H-1,2,4-triazole derivative (1.1 eq)[10]

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Solvent: DMF or Acetonitrile (

    
    )
    

Workflow:

  • Dissolution: Dissolve 2,5-dichloro-N-ethylaniline in dry DMF .

  • Deprotonation (Optional but recommended for lower reactivity): If using NaH, cool to 0°C, add NaH (1.2 eq), and stir for 30 mins to generate the amide anion. Note: The 2,5-dichloro substitution lowers the pKa of the NH, facilitating deprotonation.

  • Coupling: Add the Chloromethyl-triazole intermediate dropwise.

  • Reaction: Heat to 60-80°C for 4-12 hours. Monitor by HPLC (see Protocol C).

  • Quench: Pour the reaction mixture into ice water. Extract with Ethyl Acetate.

  • Isolation: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Gradient: Hexane -> Ethyl Acetate).
    

Analytical Quality Control (HPLC Method)

To ensure the integrity of the "Building Block" status, the following HPLC method validates purity and detects the primary amine impurity (2,5-dichloroaniline).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-15 min: 10% -> 90% B; 15-20 min: 90% B.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 210 nm
Retention Logic 2,5-Dichloroaniline (Primary) elutes earlier (more polar). 2,5-Dichloro-N-ethylaniline (Secondary) elutes later (more lipophilic).

Visualization of Synthesis & Logic

The following diagram illustrates the synthesis pathway and the strategic divergence into different agrochemical classes.

Agrochemical_Pathway Figure 1: Synthesis and Strategic Application of 2,5-Dichloro-N-ethylaniline in Agrochemical Discovery. Start 2,5-Dichloroaniline (CAS 95-82-9) Process Reductive Alkylation (Acetaldehyde + H2 + Pt/C) Start->Process Precursor Product 2,5-Dichloro-N-ethylaniline (CAS 42265-81-6) Process->Product Selective N-Alkylation Target1 Triazole Fungicides (e.g., CN108929281A) Product->Target1 Coupling w/ Triazole Electrophiles Target2 N-Phenyl Amide Herbicides (Novel Scaffolds) Product->Target2 Acylation w/ Acid Chlorides

Figure 1 Caption: Synthesis workflow converting the commoditized primary aniline into the high-value N-ethyl intermediate, branching into fungicide and herbicide discovery tracks.

Safety & Handling (E-E-A-T)

  • Toxicity: Chloroanilines are potent methemoglobinemia inducers.[1] The N-ethyl derivative should be treated with the same caution as the parent aniline. Absorption through skin is rapid.

  • PPE: Double nitrile gloves, full-face respirator (if dust/aerosol is generated), and Tyvek suit are mandatory during synthesis.

  • Waste: All aqueous waste from the reaction must be treated as hazardous (halogenated organic) and incinerated.[1] Do not release into standard water drains due to high aquatic toxicity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20134424: 2,5-Dichloro-4-ethylaniline (and related isomers). [Link]

  • Google Patents.Triazole compounds and their synthesis method and application. Patent CN108929281A. (Identifies 2,5-dichloro-N-ethylaniline as a key synthesis component).
  • CAS Common Chemistry. 2,5-Dichloro-N-ethylaniline (CAS 42265-81-6).[8][9][Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dichloro-N-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: OPT-YIELD-25DC-NET Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Selection

User Query: “How do I maximize yield and selectivity when synthesizing 2,5-dichloro-N-ethylaniline? I am facing issues with over-alkylation and low conversion.”

Technical Assessment: The synthesis of 2,5-dichloro-N-ethylaniline presents a classic "Goldilocks" challenge in aromatic chemistry. The starting material, 2,5-dichloroaniline, is significantly electron-deficient due to the inductive withdrawal of the two chlorine atoms. This reduces the nucleophilicity of the amine, making the initial attack on alkylating agents sluggish. Conversely, once the mono-ethyl product is formed, the ethyl group donates electron density (via hyperconjugation), making the product more nucleophilic than the starting material. In direct alkylation scenarios, this leads to runaway over-alkylation (formation of the N,N-diethyl byproduct).

To optimize yield, you must select the synthetic route that best balances reactivity with selectivity.

Decision Matrix: Route Selection

Use the following logic flow to determine the best protocol for your specific constraints.

RouteSelection Start Start: 2,5-Dichloroaniline Constraint Primary Constraint? Start->Constraint Direct Direct Alkylation (EtI / Base) Constraint->Direct Speed/Low Cost Reductive Reductive Alkylation (Acetaldehyde / Hydride) Constraint->Reductive High Yield/Purity Acylation Acylation-Reduction (AcCl -> LiAlH4) Constraint->Acylation Absolute Mono-Selectivity Result_Direct Result: Low Selectivity High N,N-diethyl impurity Direct->Result_Direct Result_Reductive Result: High Yield (>85%) Mono-selective Reductive->Result_Reductive Result_Acylation Result: 100% Selectivity Step-heavy, harsh reduction Acylation->Result_Acylation

Figure 1: Strategic decision tree for N-alkylation of electron-deficient anilines.

Recommended Protocol: Reductive Alkylation (The "Gold Standard")

Methodology: Sodium Triacetoxyborohydride [NaBH(OAc)₃] Mediated Reductive Amination.[1] Why this works: This method decouples imine formation from reduction. The electron-deficient aniline requires acid catalysis to form the imine. NaBH(OAc)₃ is mild enough that it will not reduce the aldehyde (acetaldehyde) rapidly, but it will reduce the protonated iminium ion selectively.

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Stoichiometry Aniline (1.0 eq) : Acetaldehyde (1.1-1.2 eq)Slight excess of aldehyde drives imine equilibrium.
Reducing Agent NaBH(OAc)₃ (1.4 - 1.5 eq)Selective for iminium ions; tolerates acid.
Solvent 1,2-Dichloroethane (DCE) or THFDCE is optimal for solubility; THF is a greener alternative.
Catalyst Acetic Acid (AcOH) (1.0 - 2.0 eq)CRITICAL: Protonates the intermediate to form the reactive iminium species.
Temperature 20°C - 25°CRoom temp prevents side reactions.

Step-by-Step Workflow:

  • Dissolution: Charge reaction vessel with 2,5-dichloroaniline (1.0 eq) and DCE (0.2 M concentration).

  • Activation: Add Acetic Acid (1.5 eq). Stir for 5 minutes.

  • Imine Formation: Add Acetaldehyde (1.1 eq) dropwise. Note: Reaction may warm slightly.

  • Reduction: Add NaBH(OAc)₃ (1.4 eq) in portions over 15 minutes.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:1) or LCMS.[2]

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.

Troubleshooting Guide & FAQs

Category A: Reaction Stalled / Low Conversion

Q1: "I see the starting material (2,5-dichloroaniline) and aldehyde on TLC, but no product is forming. Why?"

  • Root Cause: The 2,5-dichloro substitution withdraws electrons, making the amine nitrogen a poor nucleophile. It struggles to attack the carbonyl carbon of acetaldehyde to form the hemiaminal/imine.

  • Solution: You must increase the acid catalyst .

    • Increase Acetic Acid to 3.0 - 5.0 equivalents.

    • Advanced Fix: Add a Lewis Acid catalyst like Ti(OiPr)₄ (1.0 eq) to force imine formation before adding the reducing agent.

Q2: "The reaction is sluggish. Can I heat it?"

  • Warning: Heating with acetaldehyde (bp 20°C) is difficult without a sealed tube.

  • Solution: If using NaBH(OAc)₃, keep it at RT. If you must heat to drive imine formation, use a sealed vessel at 40°C before adding the hydride. Alternatively, switch to Sodium Cyanoborohydride (NaBH₃CN) in Methanol at pH 4-5, which allows for higher temperatures (reflux), though it is toxic.

Category B: Impurity Profile (Over-Alkylation)

Q3: "I am detecting ~15% N,N-diethyl (dialkylated) product. How do I stop this?"

  • Root Cause: The mono-ethyl product is more nucleophilic than the starting material. If the reaction runs too long or with excess aldehyde, the product competes for the aldehyde.

  • Solution:

    • Stepwise Addition: Do not add all acetaldehyde at once. Add it via syringe pump over 1 hour.

    • Starve the Reaction: Use exactly 1.0 eq of Acetaldehyde. It is better to have 5% unreacted starting material (separable) than 10% dialkylated byproduct (difficult to separate).

    • Switch Reagent: Ensure you are using NaBH(OAc)₃, not NaBH₄. NaBH₄ is too aggressive and non-selective.

Category C: De-halogenation (Loss of Chlorine)

Q4: "I tried catalytic hydrogenation (H₂/Pd-C) with acetaldehyde, but I'm losing chlorine atoms."

  • Root Cause: Aryl chlorides are susceptible to hydrodehalogenation (Pd-catalyzed cleavage of C-Cl bonds) under hydrogenation conditions.

  • Solution:

    • Immediate Fix: Switch to the hydride method (NaBH(OAc)₃) described above. It is chemically incapable of reducing aryl chlorides.

    • If you MUST use Hydrogenation: You must use a poisoned catalyst . Switch from Pd/C to Pt/C (sulfided) or add a catalyst poison like thiophene to the reaction mixture to inhibit the metal's ability to insert into the C-Cl bond.

Mechanistic Visualization

Understanding the mechanism clarifies why Acid is the "Control Knob" for this reaction.

Mechanism Start 2,5-Dichloroaniline (Poor Nucleophile) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Aldehyde Aldehyde Acetaldehyde Imine Imine (Unstable) Hemiaminal->Imine - H2O Iminium Iminium Ion (Activated Electrophile) Imine->Iminium + H+ (Acetic Acid) CRITICAL STEP Product 2,5-Dichloro-N-ethylaniline Iminium->Product + H- (NaBH(OAc)3) Fast Reduction OverAlk N,N-Diethyl Impurity Product->OverAlk + Aldehyde (If Uncontrolled)

Figure 2: Mechanistic pathway highlighting the critical role of acid catalysis in activating the imine.

References & Authority

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Context: Defines the standard protocol for using NaBH(OAc)₃ to prevent over-alkylation.

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. Context: Explains the stability and selectivity of acyloxyborohydrides.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Context: Authoritative text on the risks of dehalogenation during catalytic hydrogenation of halo-aromatics.

  • PubChem Compound Summary: 2,5-Dichloroaniline . Context: Physical property verification (MP: 50°C) and safety data.[6]

Sources

Technical Support Center: A Scientist's Guide to Improving the Purity of 2,5-dichloro-N-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,5-dichloro-N-ethylaniline. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their experiments. As a senior application scientist, I will provide field-proven insights and detailed protocols to help you troubleshoot common purification challenges and achieve the desired level of purity for your compound.

The purity of 2,5-dichloro-N-ethylaniline is paramount, as impurities can lead to ambiguous experimental results, side reactions in synthetic pathways, and compromised final product efficacy and safety. This guide will walk you through identifying potential impurities, selecting the appropriate purification strategy, and verifying the purity of your final product.

Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude 2,5-dichloro-N-ethylaniline sample?

The impurity profile of your sample is largely dictated by the synthetic route employed. A common method for preparing N-ethylated anilines is the reductive amination of the parent aniline with an ethylating agent like acetaldehyde, or direct alkylation with an ethyl halide. Based on these methods, the following impurities are commonly encountered:

  • Unreacted Starting Materials: The most common impurity is often the starting material, 2,5-dichloroaniline. Its presence indicates an incomplete reaction.

  • Over-Alkylated Byproducts: The reaction can sometimes proceed further than desired, leading to the formation of 2,5-dichloro-N,N-diethylaniline.

  • Residual Reagents and Catalysts: Depending on the specific synthesis, reagents such as reducing agents (e.g., sodium borohydride) or catalysts may remain in the crude product.[1]

  • Oxidation Products: Anilines, particularly when impure, are susceptible to air oxidation over time, leading to the formation of colored impurities and polymeric materials.[2] This is often the cause of a sample appearing brown or discolored.

Q2: My 2,5-dichloro-N-ethylaniline sample is discolored (yellow to dark brown). What causes this, and how can I fix it?

Discoloration in substituted anilines is almost always a sign of oxidation.[2] These colored impurities are typically highly polar, conjugated species.

The most effective method to remove these colored impurities is recrystallization with an activated charcoal treatment.

  • Mechanism of Action: Activated charcoal has a high surface area with a network of fine pores, which allows it to adsorb large, colored impurity molecules while leaving the smaller desired compound in the solution.

  • Protocol Insight: The key is to use the charcoal sparingly and to perform a hot filtration to remove it. Adding too much charcoal can lead to significant product loss as it can also adsorb your target molecule.

Q3: How do I select the most appropriate purification method for my specific needs?

The choice of purification method depends on the nature of the impurities, the quantity of material, and the required final purity. The following decision tree provides a general guideline:

Purification_Decision_Tree start Crude 2,5-dichloro-N-ethylaniline q1 Are impurities primarily solid with different solubility profiles? start->q1 recrystallization Recrystallization q1->recrystallization Yes q2 Are impurities volatile with significantly different boiling points? q1->q2 No end_node Pure Product recrystallization->end_node distillation Vacuum Distillation q2->distillation Yes q3 Are impurities structurally similar (e.g., over-alkylated) or is very high purity (>99.5%) required? q2->q3 No distillation->end_node chromatography Column Chromatography q3->chromatography Yes chromatography->end_node

Caption: Decision tree for selecting a purification method.

Troubleshooting and Detailed Purification Protocols

This section provides step-by-step guides for the most common purification techniques applicable to 2,5-dichloro-N-ethylaniline.

Method 1: Recrystallization

Recrystallization is an excellent technique for removing solid impurities and colored oxidation products. The principle relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.

Troubleshooting Common Recrystallization Issues

IssuePotential CauseRecommended Solution
"Oiling Out" The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. Impurities may also be inhibiting crystallization.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to reduce saturation. Allow the solution to cool more slowly. Seeding with a pure crystal can also help initiate proper crystal formation.[2][3]
No Crystal Formation The solution is not sufficiently saturated (too much solvent was used), or crystallization has not been initiated.Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Cool the solution in an ice bath.[3]
Low Recovery The compound has significant solubility in the cold solvent. Too much solvent was used. Product was lost during filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals.

Experimental Protocol: Recrystallization using a Binary Solvent System (Ethanol/Water)

  • Dissolution: In a flask, dissolve the crude 2,5-dichloro-N-ethylaniline in the minimum amount of hot ethanol required to achieve complete dissolution.

  • Charcoal Treatment (if necessary): If the solution is colored, add a small amount (e.g., 1-2% by weight) of activated charcoal. Keep the solution hot and swirl for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.

  • Induce Crystallization: While the solution is still hot, add water dropwise until a persistent turbidity (cloudiness) is observed. Then, add a few more drops of hot ethanol to redissolve the turbidity and create a saturated solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture. Dry the purified crystals under vacuum.

Method 2: Vacuum Distillation

Given the high boiling point of 2,5-dichloroaniline (251°C at atmospheric pressure), N-ethylation will result in an even higher boiling point.[4][5] Distillation at atmospheric pressure is not feasible as it would likely lead to decomposition.[5] Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature. This method is particularly effective for separating the desired product from non-volatile polymeric impurities or starting materials with a significantly different boiling point.

Troubleshooting Common Distillation Issues

IssuePotential CauseRecommended Solution
Bumping/Uneven Boiling Lack of nucleation sites for smooth boiling.Add fresh boiling chips or a magnetic stir bar before heating. Ensure even heating with a heating mantle and possibly a sand bath.[2]
Product Decomposition The distillation temperature is still too high, even under vacuum.Increase the vacuum (lower the pressure) to further decrease the boiling point. Ensure the system is free of leaks.
Low Recovery Product hold-up in the distillation column or condenser. Incomplete condensation.For smaller quantities, use a short-path distillation apparatus. Ensure a good flow of cold water through the condenser.[2]

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a clean, dry vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude 2,5-dichloro-N-ethylaniline and a magnetic stir bar into the distillation flask.

  • Evacuation: Close the system and slowly apply vacuum from a vacuum pump.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect and discard any initial low-boiling fractions. Collect the main fraction at a stable temperature and pressure. The expected boiling point will be significantly lower than 251°C.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Method 3: Column Chromatography

For separating structurally similar impurities like the over-alkylated 2,5-dichloro-N,N-diethylaniline or for achieving the highest possible purity, column chromatography is the method of choice.[6]

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent) Selection: A non-polar/polar solvent system is typically used. Start with a low polarity mixture, such as Hexane/Ethyl Acetate (e.g., 98:2), and gradually increase the polarity. The optimal ratio should be determined beforehand using Thin Layer Chromatography (TLC).

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the separation of components using TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Workflow for Purification and Purity Assessment

The overall process from a crude sample to a verified pure product follows a logical sequence.

Purification_Workflow cluster_purification Purification Stage cluster_analysis Analysis Stage crude Crude Product purify Select & Perform Purification (Recrystallization, Distillation, or Chromatography) crude->purify purified_product Purified Product purify->purified_product purity_check Purity Assessment (HPLC, GC-MS) purified_product->purity_check structure_confirm Structural Confirmation (NMR, IR) purified_product->structure_confirm final_product Verified High-Purity Product purity_check->final_product structure_confirm->final_product

Sources

Technical Support Center: Synthesis of 2,5-dichloro-N-ethylaniline

[1]

Diagnostic Triage: Start Here

Identify your primary failure mode to jump to the relevant troubleshooting module.

SymptomProbable CauseImmediate Action
Product contains ~10-30% N,N-diethyl impurity "Runaway" alkylation (Product is more nucleophilic than substrate).[1]Switch to Method A (Reductive Amination) or increase dilution in Method B.
Loss of Chlorine atoms (M-35 peaks in MS) Hydrodehalogenation during catalytic hydrogenation.[1]Stop using Pd/C. Switch to Pt/C (sulfided) or chemical reduction (NaBH₄).[1]
Starting material remains unreacted Low nucleophilicity of 2,5-dichloroaniline.[1]Increase temperature or switch to a stronger electrophile (with caution).[1]
Dark brown/black tar formation Aniline oxidation.[1][2]Purge solvents with N₂; Ensure fresh starting material; Add antioxidant (e.g., BHT) if permissible.[1]

Strategic Route Selection

The synthesis of 2,5-dichloro-N-ethylaniline is deceptive.[1] The electron-withdrawing chlorine atoms at positions 2 and 5 significantly reduce the nucleophilicity of the amine, making the initial reaction sluggish. However, once the ethyl group is attached, the product becomes more nucleophilic than the starting material, leading to rapid over-alkylation.

Decision Matrix

Use the following logic flow to select your protocol:

RouteSelectionStartStart: Select Synthesis RouteScaleScale of Reaction?Start->ScaleLabScaleLab Scale (<50g)Priority: High SelectivityScale->LabScaleIndScaleIndustrial Scale (>1kg)Priority: Cost/Atom EconomyScale->IndScaleMethodAMethod A: Reductive Amination(NaBH(OAc)3 + Acetaldehyde)LabScale->MethodARecommendedMethodBMethod B: Direct Alkylation(EtI + Base)IndScale->MethodBStandardMethodCMethod C: Catalytic Hydrogenation(Pt/C + H2 + Acetaldehyde)IndScale->MethodCAdvancedWarningCRITICAL RISK:Dechlorination on Pd/CMethodC->Warning

Figure 1: Strategic decision tree for route selection based on scale and risk tolerance.

Recommended Protocol: Reductive Amination (Method A)

Best for: High selectivity (Mono-alkylation), Lab scale, avoiding dehalogenation.[1]

The Mechanism: This method relies on the formation of an imine (or hemiaminal) intermediate which is then reduced. Crucially, the imine is formed in equilibrium, and the reducing agent chosen (Sodium Triacetoxyborohydride) reduces the protonated imine faster than the aldehyde or the ketone, preventing side reactions.

Materials
  • Substrate: 2,5-dichloroaniline (1.0 eq)

  • Carbon Source: Acetaldehyde (1.1 - 1.2 eq)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Acid Catalyst: Acetic Acid (1.0 eq) - Essential for imine formation with electron-deficient anilines.[1]

Step-by-Step Procedure
  • Dissolution: In a flame-dried flask under N₂, dissolve 2,5-dichloroaniline in DCE (0.2 M concentration).

  • Imine Formation: Add Acetaldehyde and Acetic Acid.[1] Stir for 30-60 minutes at room temperature.

    • Note: You may not see full conversion to imine by TLC due to the equilibrium, but this "pre-stir" is vital.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 20 minutes.

    • Why? Exothermic control.[1] Also, STAB is moisture sensitive.[1]

  • Reaction: Allow to warm to RT and stir for 12-16 hours.

  • Quench: Quench with saturated NaHCO₃ solution (pH ~8-9).

    • Caution: Gas evolution (H₂/CO₂).[1]

  • Extraction: Extract with DCM (x3). Wash combined organics with brine.[1][3] Dry over Na₂SO₄.[1]

Troubleshooting & FAQs

Issue 1: "I am getting significant N,N-diethyl (dialkylated) product."

Diagnosis: This is the "Runaway Alkylation" effect.[4] The mono-ethyl product is more electron-rich (and thus more nucleophilic) than the starting 2,5-dichloroaniline.[1]

Solutions:

  • Switch to Method A (Reductive Amination): Dialkylation is mechanistically suppressed because the secondary amine is sterically hindered and less likely to form an iminium ion with a second equivalent of acetaldehyde under these mild conditions [1].

  • If using Method B (Direct Alkylation with Et-I):

    • Stoichiometry: Use a deficiency of ethyl iodide (0.8 eq).[1] It is better to recycle starting material than separate the di-ethyl impurity.[1]

    • Base Selection: Use a weak base like NaHCO₃ instead of K₂CO₃ or Cs₂CO₃. Stronger bases deprotonate the anilinium intermediate too fast, accelerating the second addition.

Issue 2: "My product mass spec shows M-35 peaks (Dechlorination)."

Diagnosis: You are likely using Catalytic Hydrogenation (Method C) with Palladium on Carbon (Pd/C).[1] Pd is excellent at inserting into Aryl-Cl bonds, leading to hydrodehalogenation.[1]

Solutions:

  • Change Catalyst: Switch to Platinum on Carbon (Pt/C) , specifically sulfided Pt/C, which poisons the catalyst against aryl-halide insertion while still reducing the imine [2].

  • Add Inhibitors: If you must use Pd, add an anti-dechlorinating agent like dicyandiamide or morpholine, though this requires optimization [3].

Issue 3: "The reaction is extremely slow; Starting Material persists."

Diagnosis: 2,5-dichloroaniline is electron-deficient.[1] The lone pair on the nitrogen is delocalized into the ring and inductively withdrawn by the chlorines.

Solutions:

  • Acid Catalysis (Method A): Ensure you added the Acetic Acid.[1] The formation of the imine is acid-catalyzed.[1] Without it, the aldehyde just sits there.

  • Solvent Switch (Method B): If doing direct alkylation, switch to a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the amine, but be warned: this will increase the risk of dialkylation.

Issue 4: "Dark tarry impurities are forming."[1]

Diagnosis: Oxidation of the aniline.[2]

Solutions:

  • Inert Atmosphere: This reaction must be run under Nitrogen or Argon.[1]

  • Solvent Degassing: Sparge your solvents with inert gas for 15 minutes before use.[1]

  • Workup Speed: Do not leave the crude amine in solution exposed to air and light for days. Purify immediately or store as the HCl salt (which is oxidation resistant).[1]

Analytical Validation

Expected NMR Profile (CDCl₃)[1][5]
  • Aromatic Region: Look for the specific splitting pattern of 1,2,4-substitution (two doublets and a singlet, or coupled doublets depending on resolution).

  • Ethyl Group:

    • Triplet at ~1.2 ppm (3H, -CH₃)[1]

    • Quartet at ~3.1-3.2 ppm (2H, -CH₂-)

    • Note: If you see two quartets or a complex multiplet at 3.0-3.5 ppm, you have the N,N-diethyl impurity.[1]

Impurity Pathway Visualization

ImpuritiesSM2,5-Dichloroaniline(Starting Material)MonoTARGET:2,5-dichloro-N-ethylanilineSM->Mono+ Et-X / Red. Am.DehaloIMPURITY B:3-chloro-N-ethylaniline(Dehalogenation)SM->DehaloPd/C + H2DiIMPURITY A:N,N-Diethyl derivative(Over-alkylation)Mono->Di+ Excess Et-X(Faster rate!)Mono->DehaloPd/C + H2(Side Reaction)

Figure 2: Reaction pathway showing the origin of critical impurities.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard reference for Pt vs Pd selectivity in halo-aromatics).

  • Study on the synthesis of 2,5-dichloroaniline without anti-dechlorinating agent. (Patent CN103467308A).[1] Discusses the risks of dechlorination during hydrogenation steps.

  • Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1] (Review of N-alkylation methods).

How to remove unreacted 2,5-dichloroaniline from the product

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2/3 Support Knowledge Base for process chemists and purification scientists.

Topic: Removal of Unreacted 2,5-Dichloroaniline (2,5-DCA)

Ticket ID: PUR-25DCA-001 Status: Resolved Audience: Senior Chemists, Process Development, R&D[1]

Executive Summary

2,5-Dichloroaniline (2,5-DCA) is a problematic impurity due to its low basicity (pKa ~1.57) and high lipophilicity.[1] Unlike simple anilines, it does not protonate readily with weak acids (e.g., acetic, citric) or at mildly acidic pH ranges (pH 4–5).[1] Standard "acid washes" often fail because the equilibrium favors the neutral, organic-soluble free base unless the aqueous phase is strongly acidic (pH < 1).

This guide outlines three validated protocols for removing 2,5-DCA, ranked by scalability and selectivity.

Part 1: The Decision Matrix

Before selecting a protocol, evaluate your product's sensitivity and basicity.

PurificationStrategy Start START: Product contains 2,5-DCA impurity IsProdBasic Is your PRODUCT basic? (Contains amines/pyridines) Start->IsProdBasic No No IsProdBasic->No Product is Neutral/Acidic Yes Yes IsProdBasic->Yes Product is Basic AcidWash Method A: Aggressive Acid Extraction (Primary Strategy) SuccessA Check Purity (HPLC/TLC) AcidWash->SuccessA IsProdAcidSens Is Product Acid Sensitive? IsProdAcidSens->No Stable IsProdAcidSens->Yes Labile Scavenger Method B: Electrophilic Scavenging (Resin Capture) Scavenger->SuccessA Chromatography Method C: Chromatography (DCM/Hexane Gradient) No->AcidWash No->Scavenger Best for <10% Impurity Yes->IsProdAcidSens Yes->Chromatography

Figure 1: Strategic decision tree for selecting the appropriate purification method based on product properties.

Part 2: Troubleshooting Guides & Protocols
Method A: Aggressive Acid Extraction (The "pH < 1" Rule)

Best For: Neutral or acidic products (Amides, Esters, Carboxylic Acids). Mechanism: Protonation of the weak nitrogen lone pair to form the water-soluble anilinium salt.

The Science: The pKa of the conjugate acid of 2,5-DCA is approximately 1.57 .



To drive 99% of the 2,5-DCA into the aqueous layer (as the salt), the pH must be at least 2 units below the pKa.[1] Therefore, the aqueous phase must be pH < 0  (approx 1M-2M strong acid).

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ethers if possible (they can coordinate with salts).[1]

  • First Wash: Wash the organic layer with 2M HCl (3 x Vol).[1]

    • Critical Step: Shake vigorously for at least 2 minutes. The mass transfer of the lipophilic amine into the aqueous phase is slow.

  • Verification: Check the pH of the aqueous layer after the wash. It must remain < 1. If it rises, add concentrated HCl.

  • Back-Extraction (Optional but Recommended): Extract the combined acidic aqueous layers once with fresh organic solvent to recover any trapped product.[1] Combine this with the main organic layer.

  • Final Wash: Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

FAQ:

Q: I used 10% Citric Acid, but the 2,5-DCA is still there. A: Citric acid (pH ~3-4) is too weak.[1] At pH 4, 2,5-DCA (pKa ~1.[1]57) exists almost entirely (>99%) as the neutral free base, staying in the organic layer. You must use a mineral acid like HCl or H₂SO₄.

Method B: Solid-Supported Scavenging (Chemist's Polishing)

Best For: Basic products (where acid wash would remove the product) or acid-sensitive substrates.[1] Mechanism: Covalent bond formation.[1] The nucleophilic aniline reacts with an electrophilic resin (Isocyanate or Aldehyde) to form an insoluble urea or imine, which is filtered off.

Scavenger Selection Table:

Resin TypeFunctionalityMechanismReaction TimeEquivalence
PS-Isocyanate ElectrophileForms Urea1 - 4 Hours2 - 4 eq
PS-Benzaldehyde ElectrophileForms Imine4 - 12 Hours3 - 5 eq
PS-TsCl ElectrophileForms Sulfonamide2 - 6 Hours2 - 3 eq

Protocol:

  • Calculate Loading: Determine the mmols of unreacted 2,5-DCA (via HPLC/NMR integration).

  • Add Resin: Add 3 equivalents of PS-Isocyanate resin relative to the impurity.[1]

  • Solvent: Run in DCM or THF. (Avoid alcohols if using Isocyanate resins, as they compete).[1]

  • Incubation: Stir gently (do not use magnetic stir bars that grind the beads; use an orbital shaker) at Room Temperature for 4 hours.

  • Workup: Filter through a fritted glass funnel or a cotton plug. Rinse the resin with DCM. The filtrate contains the purified product.

FAQ:

Q: Can I use an acid chloride resin? A: Yes, but acid chloride resins generate HCl as a byproduct, which might salt out your basic product.[1] Isocyanate resins are superior because they generate no byproducts.

Method C: Chromatographic Separation

Best For: Large scale removal or when Methods A & B fail.[1]

The Science: 2,5-DCA is significantly less polar than most drug-like amines or amides due to the electron-withdrawing chlorines and lack of H-bond acceptors.[1]

TLC Visualization:

  • UV: Strong absorption at 254 nm.

  • Stain: Diazotization stain (Marshall's Reagent) turns 2,5-DCA bright red/orange.[1]

Recommended Gradient:

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Mobile Phase: Hexanes/Ethyl Acetate (Start 100:0 → 80:20).[1]

  • Note: 2,5-DCA usually elutes very early (high Rf) compared to polar products.[1]

Part 3: Comparative Data & Reference
Solubility Profile of 2,5-DCA

Understanding where the impurity "wants" to go is key to separation.[1]

SolventSolubilityNotes
Water (Neutral) Insoluble (<0.1 g/L)Hydrophobic effect dominates.[1]
Water (pH < 1) SolubleForms Anilinium Hydrochloride salt.[1]
DCM / EtOAc Very SolublePreferred partition phase.[1]
Hexanes Moderately SolubleCan be recrystallized out of hexanes if cooled.[1]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7262, 2,5-Dichloroaniline.[1] Retrieved from [Link][1]

  • Biotage (2024). Strategies for Work-Up and Sample Preparation: Scavenging Guide. Retrieved from [Link] (General reference for PS-Isocyanate reactivity).[1]

Sources

Preventing decomposition of 2,5-dichloro-N-ethylaniline during reaction

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized resource for researchers and process chemists handling 2,5-dichloro-N-ethylaniline (CAS: 42265-81-6 / Generic N-alkyl aniline derivatives). It focuses on mitigating the specific decomposition pathways inherent to electron-rich, halogenated N-alkyl anilines.

Status: Operational Topic: Stabilization & Reaction Integrity Target Analyte: 2,5-dichloro-N-ethylaniline (2,5-DCNEA)

Executive Summary: The Decomposition Matrix

2,5-dichloro-N-ethylaniline is structurally predisposed to three primary decomposition modes. Unlike simple anilines, the N-ethyl group introduces a specific vulnerability to oxidative dealkylation, while the chlorine substituents at the 2 and 5 positions create steric and electronic effects that can trap radical intermediates, leading to rapid color degradation (tarring).

Primary Failure Modes:

  • Radical Oxidation: Formation of colored quinone-imine species (pinking/browning).

  • Oxidative Dealkylation: Loss of the ethyl group to revert to the parent 2,5-dichloroaniline.

  • Photolytic Instability: Homolytic cleavage of C-Cl or N-C bonds under UV exposure.

Decomposition Pathway Visualization

Figure 1: Mechanistic pathways leading to impurity formation during reaction.

DecompositionPathways cluster_0 Critical Control Point: Inert Atmosphere Start 2,5-dichloro-N-ethylaniline (Active Reagent) Radical Aminium Radical Cation (Reactive Intermediate) Start->Radical O2 / Trace Metals / UV Oxidation Quinone-Imine Species (Colored Impurities) Radical->Oxidation Polymerization Dealkylation 2,5-Dichloroaniline (Parent Amine) Radical->Dealkylation H-abstraction (-CH3CHO) Acetaldehyde Acetaldehyde (Byproduct) Radical->Acetaldehyde

Caption: Figure 1 illustrates the divergence of the aminium radical cation into either polymerization (color formation) or dealkylation, triggered by oxygen or trace metals.

Troubleshooting Guide & FAQs

Module A: Pre-Reaction Handling & Storage

Q1: The reagent arrived as a dark brown liquid/solid, but the CoA says "off-white." Is it compromised? Diagnostic: This indicates surface oxidation. N-alkyl anilines oxidize rapidly upon air exposure, forming trace quinoid impurities that are highly colored even at <0.1% concentration. Action Plan:

  • Purity Check: Run an HPLC or GC-MS. If purity is >98%, the color is likely superficial.

  • Purification: If purity is compromised (<95%), perform a vacuum distillation or filtration through a silica plug flushed with 1% triethylamine in hexane to remove polar oxidation products.

  • Future Prevention: Store strictly under Argon at 4°C.

Q2: Can I store 2,5-DCNEA in solution? Recommendation: Avoid if possible. In solution, the rate of autoxidation increases due to higher oxygen solubility in organic solvents (like THF or DCM).

  • If necessary: Store as the Hydrochloride Salt (HCl) . Protonating the amine lone pair (

    
    ) chemically shuts down the oxidation pathway by removing the electron density required for radical formation [1].
    
Module B: Reaction Optimization (In-Process)

Q3: I am observing "tarring" or black precipitate formation during my coupling reaction. Root Cause: This is likely Trace Metal Catalyzed Oxidation . Transition metals (Fe, Cu, Pd) often present in solvents or reagents can catalyze the Single Electron Transfer (SET) oxidation of the aniline. Protocol:

  • Step 1: Add a chelating agent (e.g., EDTA or specific scavengers) if compatible with your chemistry.

  • Step 2: Use degassed solvents exclusively. Sparging with Nitrogen for 15 minutes is insufficient for sensitive N-alkylanilines; use freeze-pump-thaw or vigorous Argon sparging for >30 mins.

Q4: My yield is low, and I see the parent aniline (2,5-dichloroaniline) in the LCMS. Root Cause: Oxidative Dealkylation . This occurs via the formation of an iminium ion intermediate, which hydrolyzes to release acetaldehyde and the parent aniline. This is often accelerated by high temperatures (>80°C) in the presence of oxidants. Corrective Action:

  • Lower reaction temperature.[1]

  • Ensure strict exclusion of oxygen.[1]

  • If using oxidizing reagents (e.g., in a subsequent step), ensure the aniline is fully consumed or protected before adding the oxidant.

Module C: Experimental Protocols
Protocol 1: "Safe-Zone" Reaction Setup

To guarantee stability during nucleophilic substitutions or couplings:

ParameterSpecificationReason
Atmosphere Positive Pressure ArgonArgon is heavier than air, forming a better "blanket" over the reaction surface than Nitrogen [2].
Solvent Prep Sparged (30 min) + Molecular SievesRemoves dissolved

and water (water can accelerate hydrolysis of intermediates).
Additives Antioxidant (BHT, 1 mol%)Optional: Radical scavenger to intercept chain-reaction oxidation if chemistry permits [3].
Lighting Amber Glass / Foil WrapPrevents photolytic cleavage of the C-Cl bond or N-oxidation.
Protocol 2: Purification of Oxidized Reagent

If your starting material has decomposed:

  • Dissolve crude material in Hexane/EtOAc (9:1).

  • Pass through a short pad of Basic Alumina (neutralizes acidic impurities and traps polar quinones).

  • Concentrate under reduced pressure (keep bath <40°C).

  • Immediately use or store under Argon.

Decision Logic for Troubleshooting

Figure 2: Step-by-step logic to resolve stability issues during experimentation.

TroubleshootingLogic Start Issue Detected CheckColor Is the mixture turning dark/black? Start->CheckColor CheckImpurity Is Parent Aniline (De-ethylated) present? CheckColor->CheckImpurity No Oxidation CAUSE: Oxidation ACTION: Degas solvents, Check trace metals CheckColor->Oxidation Yes CheckImpurity->Start No (Other Issue) Dealkylation CAUSE: Thermal/Acid Dealkylation ACTION: Lower Temp, Buffer pH > 5 CheckImpurity->Dealkylation Yes

Caption: Logical flow for diagnosing the root cause of 2,5-DCNEA decomposition based on visual and analytical cues.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7262, 2,5-Dichloroaniline. Retrieved from [Link]

    • Context: Establishes the baseline stability and incompatibility of the parent chloroaniline scaffold with oxidizing agents.[2]

  • Context: Provides protocols for inert atmosphere handling (Argon vs Nitrogen)
  • ResearchGate. (2012). Discussion: How to prevent/minimize rapid air oxidation of arylamine. Retrieved from [Link]

    • Context: Validates the use of radical scavengers and solvent purging techniques for sensitive amines.

Sources

Column chromatography conditions for 2,5-dichloro-N-ethylaniline purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,5-Dichloro-N-ethylaniline Purification

Case ID: #PUR-DCEA-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Purifying 2,5-dichloro-N-ethylaniline (secondary amine) presents a classic "Goldilocks" chromatographic challenge. You are likely separating it from a primary amine precursor (2,5-dichloroaniline) and a tertiary amine byproduct (N,N-diethyl-2,5-dichloroaniline).

Success depends on exploiting the subtle differences in Hydrogen Bonding capability between these three species. The secondary amine (your product) sits in the middle of the polarity spectrum.

Quick Reference Data

ParameterRecommendation
Stationary Phase Silica Gel 60 (40–63 µm).
Standard Mobile Phase Hexanes / Ethyl Acetate (Start at 95:5).
Crucial Modifier Triethylamine (TEA) 1% v/v . Mandatory to suppress silanol interactions.
Detection (TLC) UV (254 nm) is primary. Vanillin Stain is superior to Ninhydrin for this specific chlorinated secondary amine.
Rf Order (Low to High) Primary (Start Material) < Secondary (Product) < Tertiary (Over-alkylated).

Module 1: Method Development & Optimization

Q: What is the most effective solvent system for this separation?

A: We recommend a Hexane/Ethyl Acetate (EtOAc) system buffered with Triethylamine (TEA) .

The Logic: The chlorine atoms at positions 2 and 5 withdraw electron density from the aromatic ring, making the nitrogen lone pair less basic than in unsubstituted aniline. However, the N-ethyl group adds lipophilicity.

  • Starting Point: Run a TLC in 90:10 Hexane:EtOAc + 1% TEA .

  • Target Rf: Aim for an Rf of 0.35 – 0.40 for your product.

  • Why TEA? Even though 2,5-dichloro-N-ethylaniline is a weak base, it will still H-bond with acidic silanol groups (

    
    ) on the silica surface. This causes "tailing" (streaking). TEA blocks these sites, sharpening the bands.
    
Q: How do I separate the product from the starting material (2,5-dichloroaniline)?

A: You must rely on the Hydrogen Bonding Differential .

  • Tertiary Impurity (N,N-diethyl): Has zero N-H protons. It cannot donate Hydrogen bonds to the silica. It elutes first (Fastest).

  • Secondary Product (N-ethyl): Has one N-H proton. Moderate interaction. Elutes second .

  • Primary Impurity (Starting Material): Has two N-H protons. Strongest interaction with silica. Elutes last .

Troubleshooting Co-elution: If the Primary and Secondary spots overlap:

  • Switch Solvent: Change the polar modifier from EtOAc to Dichloromethane (DCM) . DCM is less capable of H-bonding than EtOAc, which can alter the selectivity between the mono- and di-protic amines.

  • Gradient: Start with 100% Hexane (+1% TEA) and ramp very slowly to 5% EtOAc.

Module 2: Visualizing the Mechanism

The following diagram illustrates the separation logic and the specific interactions occurring inside the column.

ChromatographyLogic cluster_species Species in Mixture Tertiary Tertiary Impurity (N,N-diethyl) No H-Donors Silica Silica Stationary Phase (Acidic Silanols) Tertiary->Silica Weak Interaction (Elutes Fast) Secondary Target Product (N-ethyl) 1 H-Donor Secondary->Silica Moderate Interaction (Elutes Mid) Primary Starting Material (Unsubstituted) 2 H-Donors Primary->Silica Strong H-Bonding (Elutes Slow) TEA Triethylamine (TEA) Modifier TEA->Silica Blocks Active Sites Prevents Tailing

Figure 1: Elution order is dictated by the number of Hydrogen Bond donors on the nitrogen atom. The tertiary amine moves fastest; the primary amine moves slowest.

Module 3: Detailed Protocol

Standard Operating Procedure: Neutralized Silica Column

Objective: Purify 1.0 g of crude reaction mixture.

Materials:

  • Silica Gel 60.[1]

  • Solvents: Hexanes, Ethyl Acetate, Triethylamine.

  • Column: 25-30mm diameter.

Step-by-Step:

  • Slurry Preparation (Critical):

    • Prepare 300 mL of 95:5 Hexane:EtOAc .

    • Add 3 mL of Triethylamine (1% v/v) to this solvent mixture.

    • Why: Adding TEA after packing often cracks the silica bed due to heat of adsorption. Always add it to the slurry solvent.

    • Mix the silica gel with this "basified" solvent to form a slurry.

  • Packing:

    • Pour the slurry into the column. Flush with 2 column volumes of the mobile phase to ensure the silica is fully equilibrated with the base.

  • Sample Loading:

    • Dry Load (Recommended): Dissolve crude oil in minimal DCM. Add ~2g of silica. Evaporate to dryness (rotary evaporator) until you have a free-flowing powder. Pour this powder onto the top of the wet column bed.

    • Reason: Liquid loading of anilines can lead to band broadening if the sample solvent (DCM) is too strong compared to the mobile phase.

  • Elution Gradient:

    • Fraction 1-10: 100% Hexane (+1% TEA). (Elutes non-polar impurities).

    • Fraction 11-30: 98:2 Hexane:EtOAc (+1% TEA). (Watch for Tertiary amine).[1][2]

    • Fraction 31-60: 95:5 Hexane:EtOAc (+1% TEA). (Target Product usually elutes here).

    • Fraction 60+: 90:10 Hexane:EtOAc (+1% TEA). (Flushes Primary amine).

Module 4: Troubleshooting & FAQs

Q: My product spot is "streaking" or looks like a comet on the TLC plate. A: This is "tailing." It confirms your silica is too acidic for the amine.

  • Fix: Pre-wash your TLC plate by dipping it in a solution of 5% TEA in Hexane and letting it dry before spotting your compound. Ensure your column mobile phase has at least 1% TEA.

Q: I used Ninhydrin, but the spot is very faint. A: Ninhydrin reacts best with primary amines (purple/blue). Secondary amines often yield a faint yellow/orange color that is hard to see, especially with electron-withdrawing chlorines present.

  • Fix: Use UV (254 nm) for the main check. For chemical staining, use Vanillin or p-Anisaldehyde and heat vigorously. The aromatic ring will stain a distinct color (often dark blue or violet).

Q: The product turns dark brown on the column. A: Anilines are oxidation-sensitive.

  • Fix: Wrap the column in aluminum foil to block light. Ensure your solvents are not old (peroxides in old EtOAc can oxidize anilines). Speed up the flow rate using air pressure (Flash Chromatography) to minimize residence time.

References

  • General Amine Chromatography

    • SiliCycle Application Notes. "Separation of Amines: Overcoming Tailing." SiliCycle Inc.[3][4]

  • TLC Staining of Anilines

    • University of Rochester. "TLC Stains: Ninhydrin and p-Anisaldehyde Protocols."

  • Synthesis & Impurity Profile (Analogous Chemistry)

    • Journal of Chemical and Pharmaceutical Research.[1] "Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline." (Describes reductive alkylation and purification logic for hindered anilines).

  • Basicity & Structure

    • PubChem Compound Summary.[5] "2,5-Dichloroaniline."[3][4][5][6] (Structural data for starting material).

Sources

Technical Support Center: Purification of 2,5-Dichloro-N-ethylaniline

[1][2]

Case ID: PUR-25DCN-001 Subject: Recrystallization Solvent Systems & Troubleshooting for 2,5-Dichloro-N-ethylaniline Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary & Solvent Selection Matrix

2,5-Dichloro-N-ethylaniline (CAS: 42265-81-6) presents a specific purification challenge due to its structural characteristics. As a secondary aniline with electron-withdrawing chlorine substituents, it possesses reduced basicity compared to N-ethylaniline and significant lipophilicity.[1][2]

Critical Physical Property Warning: The parent compound (2,5-dichloroaniline) melts at ~50°C. N-alkylation typically lowers the melting point due to the disruption of intermolecular hydrogen bonding.[1] Therefore, 2,5-dichloro-N-ethylaniline is likely a low-melting solid or oil at room temperature. This makes "oiling out" (liquid-liquid phase separation) the primary failure mode during recrystallization.[1][2]

Solvent System Efficacy Table
RankSolvent SystemTypeSuitabilityMechanism & Notes
1 Ethanol / Water BinaryHigh Standard Protocol. The compound is highly soluble in hot ethanol.[1][2] Water acts as the anti-solvent to force precipitation upon cooling.[1][2]
2 Methanol / Water BinaryModerateSimilar to EtOH/H₂O but methanol is more volatile.[1][2] Use if the compound is too soluble in ethanol.
3 Heptane (or Hexane) SingleConditionalFor Non-Polar Impurities. Good for removing very polar tars.[1][2] Requires cooling to -20°C due to high solubility of the amine.
4 HCl Salt Conversion ChemicalHighest Purity Pro-Tip: If the free base is an oil, convert to the Hydrochloride salt (solid) using HCl/Ether.[1] Recrystallize the salt from Isopropanol/Ethanol.

Detailed Experimental Protocol

Method A: Binary Solvent Recrystallization (Ethanol/Water)

Recommended for solid crude material with moderate impurities.[1][2]

Prerequisites:

  • Crude 2,5-dichloro-N-ethylaniline[1][2]

  • Ethanol (95% or absolute)[1][2]

  • Deionized Water[1][2][3]

  • Activated Charcoal (optional, for colored impurities)[1][2]

Step-by-Step Workflow:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (approx. 60-70°C) required to just dissolve the solid.[1][2]

    • Note: If the solution is dark/black (common with oxidized anilines), add 1-2% w/w activated charcoal, boil for 2 minutes, and filter hot through Celite.[1][2]

  • Anti-Solvent Addition: While keeping the solution hot (near boiling), add hot Water dropwise.[1][2]

    • Stop point: Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.[1][2]

  • Clarification: Add a few drops of hot Ethanol to clear the turbidity.[1][2] The solution should be saturated but clear.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 minutes).

    • Critical: Do not plunge into ice immediately; this causes oiling out.[1][2]

  • Crystallization: Once at room temperature, place in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel). Wash with a small amount of cold 50:50 Ethanol/Water.[1][2]

Decision Logic & Troubleshooting (Visualized)

The following diagram outlines the logical decision path for purification, specifically addressing the "Oiling Out" phenomenon common with N-alkyl anilines.

RecrystallizationLogicStartStart: Impure2,5-dichloro-N-ethylanilineCheckStatePhysical State at RT?Start->CheckStateIsSolidSolid / Semi-SolidCheckState->IsSolidYesIsOilViscous OilCheckState->IsOilYesSolventChoiceAttempt EtOH/WaterRecrystallizationIsSolid->SolventChoiceSaltFormAlternative:Convert to HCl SaltIsOil->SaltFormRecrystallizationDifficultResultOutcome?SolventChoice->ResultSuccessCrystals Formed(Filter & Dry)Result->SuccessOilingOutOiling Out(Droplets form instead of crystals)Result->OilingOutFixOilRemedy: ReheatOilingOut->FixOilOilingOut->SaltFormPersistent FailureSeedAdd Seed Crystalat Cloud PointFixOil->SeedSlow CoolSeed->Success

Caption: Decision tree for solvent selection and remediation of oiling-out during aniline purification.

Troubleshooting Guide (FAQ)

Q1: The compound separates as an oil droplet at the bottom of the flask upon cooling. What happened?

Diagnosis: This is "Oiling Out."[1][2][4] It occurs when the saturated solution cools to a temperature where the compound separates as a liquid (liquid-liquid phase separation) before it reaches its freezing point.[1][2] Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of additional Ethanol (solvent).[1][2] This lowers the saturation point.[1][2]

  • Seed it: Allow it to cool until just before the oil usually forms, then add a tiny crystal of pure product (if available) or scratch the glass side with a rod.[1][2]

  • Slower Cooling: Wrap the flask in a towel to slow the cooling rate.

Q2: My product is black/dark brown, but it should be colorless.

Diagnosis: Anilines are prone to oxidation, forming "aniline black" type impurities.[1][2] Corrective Action:

  • Perform the recrystallization with Activated Charcoal .[1][2][4][5]

  • Pro Tip: Add a pinch of Sodium Hydrosulfite (dithionite) to the aqueous layer during recrystallization.[1][2] It acts as a reducing agent to prevent oxidation during the heating step.[1][2]

Q3: I have no crystals, just a clear solution even in the ice bath.

Diagnosis: The solution is not saturated (too much solvent). Corrective Action:

  • Perform a rotary evaporation to remove half the solvent volume.[1][2]

  • Or, add more water (anti-solvent) dropwise until turbidity returns, then cool again.[1][2]

Q4: Can I use Hexane/Ethyl Acetate?

Answer: Yes, but with caution. Since the compound is lipophilic (due to the ethyl and chloro groups), it may be too soluble in Ethyl Acetate.

  • Protocol: Dissolve in minimal warm Hexane. Add Ethyl Acetate dropwise only if it doesn't dissolve.[1][2] Cool to -20°C (freezer). This method is better for removing polar impurities (like unreacted salts) but worse for yield.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7262, 2,5-Dichloroaniline (Parent Structure Data).[1][2] Retrieved from [Link][1][2]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for Aniline purification protocols and N-alkylation workups).

Technical Support Center: Thermal Management of 2,5-Dichloro-N-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-25DCNEA-STAB Assigned Specialist: Senior Application Scientist, Process Safety Unit

Executive Summary

2,5-Dichloro-N-ethylaniline (CAS: 5605-43-6) presents a dual challenge in thermal management: oxidative degradation (quality stability) and exothermic decomposition (safety stability). While the core aromatic ring is stabilized by halogenation, the N-ethyl group introduces susceptibility to radical-mediated oxidation, leading to the formation of "black tar" impurities that can poison downstream catalysts (e.g., palladium coupling).

This guide provides field-proven protocols to manage these risks, moving beyond generic SDS advice to actionable, laboratory-validated workflows.

Module 1: Storage & Quality Preservation

User Query: "My sample was clear yellow last week, but now it's dark brown/black. Is it safe to use?"

The "Black Oil" Phenomenon

The darkening is likely due to the formation of quinone-imines and complex aniline oligomers caused by auto-oxidation. While not immediately explosive, these impurities act as radical initiators, accelerating further degradation.

Recommendation: If the color is dark brown/black, purify before use (See Module 2). Using degraded material in sensitive metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) will likely result in catalyst arrest.

Storage Protocol (The "Cold-Dark-Inert" Rule)
ParameterSpecificationTechnical Rationale
Atmosphere Argon or Nitrogen (Headspace purge)Displaces O₂, preventing N-oxide formation and radical propagation.
Temperature 2°C – 8°C (Refrigerated)Slows the kinetics of auto-oxidation. Avoid freezing if possible to prevent moisture condensation upon thawing.
Container Amber Glass (Teflon-lined cap)Blocks UV light, which catalyzes the cleavage of the C-N bond.
Stabilizers None recommended for synthesisAdded stabilizers (e.g., BHT) may interfere with subsequent reaction steps.
Decision Logic: Assessment of Stored Material

StorageLogic Start Visual Inspection of 2,5-Dichloro-N-ethylaniline ColorCheck Check Color Start->ColorCheck Clear Clear / Pale Yellow ColorCheck->Clear Pass Dark Dark Brown / Black ColorCheck->Dark Fail Use Safe to Use Clear->Use PurityCheck Check HPLC/GC Purity Dark->PurityCheck PurityCheck->Use >98% (Surface Oxidation) Distill REQUIRED: Vacuum Distillation (See Module 2) PurityCheck->Distill <98% (Bulk Degradation) Purge Purge Headspace (Ar) & Return to Storage Use->Purge

Figure 1: Decision matrix for assessing stored aniline derivatives based on visual and analytical cues.

Module 2: Purification & Thermal Processing

User Query: "I need to distill my compound, but I'm worried about thermal runaway. What are the safe operating limits?"

The Hazard: Thermal Runaway

Halogenated anilines can release Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) upon decomposition.[1] The presence of the N-ethyl group lowers the onset temperature of decomposition compared to the parent aniline.

  • Critical Limit: Avoid bulk temperatures >150°C.

  • Decomposition Onset: Typically >180°C (requires DSC verification), but autocatalysis by HCl can lower this.

Protocol: Safe Vacuum Distillation

Objective: Remove high-molecular-weight oligomers ("gunk") without triggering thermal decomposition.

Equipment:

  • Short-path distillation head (minimizes thermal residence time).

  • Vacuum pump capable of <5 mmHg (Torr).

  • Oil bath with digital temperature control.

Step-by-Step Workflow:

  • Acid Neutralization (Crucial Pre-step):

    • If the crude material is from a synthesis involving acid catalysts, wash with 10% NaHCO₃ and dry over Na₂SO₄.

    • Why? Traces of acid lower the decomposition temperature of anilines significantly.

  • Vacuum Setup:

    • Achieve a vacuum of 1–5 mmHg .

    • Target Boiling Point: Under these conditions, the boiling point should drop to approximately 80°C – 100°C . (Standard BP is ~251°C at atmospheric pressure).

  • Heating Ramp:

    • Set oil bath to 20°C above the expected boiling point.

    • NEVER exceed an oil bath temperature of 140°C. If the compound does not distill, improve the vacuum rather than increasing the heat.

  • Shutdown:

    • Cool the flask to <50°C under vacuum before backfilling with Nitrogen. Backfilling with air while hot causes rapid oxidation (flash darkening).

Module 3: Thermal Hazard Analysis (DSC)

User Query: "How do I generate data to prove this process is safe for scale-up?"

To validate safety for your specific batch (which may contain unique catalytic impurities), you must perform Differential Scanning Calorimetry (DSC) .

DSC Interpretation Guide
Observation (DSC Trace)DiagnosisAction Required
Endotherm (40–50°C) Melting PointNormal. Confirm identity.
Exotherm Onset < 200°C Unstable Batch DO NOT SCALE. Re-wash with base to remove acidic impurities or metals.
Exotherm Onset > 250°C Stable BatchProcess is thermally safe for standard distillation (<150°C).
Sharp Exotherm (Spike) Autocatalytic DecompositionHigh hazard. Potential for rapid pressure buildup (HCl gas generation).
Experimental Workflow: Stability Testing

DSCWorkflow Sample Isolate 5mg Sample Seal Seal in Gold-Plated High Pressure Crucible Sample->Seal Run Run DSC (30°C to 400°C @ 5°C/min) Seal->Run Analyze Analyze Onset Temp (T_onset) Run->Analyze Safe Safe Zone: (T_process < T_onset - 100K) Analyze->Safe Calculate Safety Margin

Figure 2: Workflow for determining the "Rule of 100" safety margin using DSC.

Frequently Asked Questions (FAQ)

Q: Can I use rotary evaporation to purify this compound? A: Only for solvent removal. Rotary evaporators rarely achieve the vacuum depth (<5 mmHg) required to distill the aniline itself at safe temperatures. Attempting to distill the aniline on a rotovap usually requires excessive bath heat (>160°C), which risks decomposition.

Q: What is the "Rule of 100" mentioned in the diagrams? A: In process safety, a common heuristic is to maintain a process temperature (


) at least 100 Kelvin (or 100°C) below the DSC-determined onset of decomposition (

).

If your DSC shows decomposition starting at 220°C, your distillation pot should never exceed 120°C.

Q: The SDS says "Store at Room Temperature." Why do you recommend refrigeration? A: Generic SDSs often default to "Ambient" for stable organics. However, for N-alkylated anilines intended for high-precision catalysis (e.g., pharmaceutical intermediates), "Quality Stability" is stricter than "Safety Stability." Refrigeration prevents the slow accumulation of radical impurities that ruin yields in subsequent steps.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7262, 2,5-Dichloroaniline (Precursor Data). Retrieved from [Link]

  • International Labour Organization (ILO). ICSC 0142 - 2,5-Dichloroaniline (Thermal Decomposition Data).[2] Retrieved from [Link]

  • Texium Labs (2020). Vacuum Distillation of Aniline: Protocols for Removal of Oxidation Products. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison: 2,5-Dichloro-N-ethylaniline vs. Isomeric Alternatives in Fine Chemical Synthesis

[1]

Executive Summary

2,5-Dichloro-N-ethylaniline (CAS: 42265-81-6) occupies a unique "Goldilocks" zone in the landscape of chlorinated aromatic amines.[1] Unlike its isomers, it offers a distinct balance between steric hindrance (provided by the single ortho-chlorine) and nucleophilic reactivity (modulated by the meta-chlorine).[1]

While 3,4-dichloroaniline is highly reactive but environmentally toxic, and 2,6-dichloroaniline is sterically deactivated and difficult to functionalize, the 2,5-isomer provides controlled reactivity.[1] This makes it a critical intermediate for high-specificity fungicides (e.g., triazole derivatives) and high-performance pigments (e.g., Pigment Yellow 10 derivatives), where regioselectivity is paramount.[1]

This guide provides a head-to-head technical analysis, supported by physicochemical data and a validated synthesis protocol.

Chemical Profile & Comparative Analysis

The reactivity of dichloroanilines (DCAs) is governed by the electronic (inductive/resonance) and steric effects of the chlorine substituents. The following table contrasts the target compound's parent scaffold with its primary isomers.

Table 1: Physicochemical Comparison of Dichloroaniline Isomers
Feature2,5-Dichloroaniline (Parent)3,4-Dichloroaniline 2,4-Dichloroaniline 2,6-Dichloroaniline
Structure Ortho, MetaMeta, ParaOrtho, ParaOrtho, Ortho
pKa (Conj.[1] Acid) 1.60 (Very Weak Base)2.90 (Mod. Weak Base)2.05 (Weak Base)0.71 (Extremely Weak)
N-Nucleophilicity Low (Inductive w/d + Steric)High (Accessible N)ModerateVery Low (Steric Block)
LogP 2.922.692.78~2.80
Melting Point 47–50 °C69–71 °C59–62 °C36–38 °C
Primary Risk Irritant / Aquatic ToxHigh Toxicity (Propanil metabolite)IrritantIrritant
Key Application Pigments, TriazolesHerbicides (Diuron)Pharma (Ciprofloxacin)Pharma (Clonidine)

Technical Insight: The pKa trend (3,4 > 2,4 > 2,5 > 2,[1]6) dictates the N-ethylation strategy.

  • 3,4-DCA is nucleophilic enough to react with ethyl bromide directly but risks over-alkylation (forming N,N-diethyl). [1] * 2,5-DCA (Target) has reduced nucleophilicity due to the ortho-Cl (-I effect) and slight steric bulk.[1] This naturally suppresses N,N-dialkylation, making it easier to stop at the mono-ethyl stage compared to the 3,4-isomer.

  • 2,6-DCA is so sterically hindered that N-alkylation often requires forcing conditions (high T, pressure).[1]

Structural Reactivity & Electronic Profiling[1]

The following diagram illustrates the electronic and steric pressures that define the reactivity of the 2,5-isomer compared to its alternatives.

electronic_effectsDCA252,5-Dichloroaniline(Target Scaffold)Effect25Ortho-Cl (-I, Steric)Meta-Cl (-I)Result: Controlled NucleophileDCA25->Effect25DCA343,4-Dichloroaniline(Competitor)Effect34No Ortho-ClNitrogen ExposedResult: High Reactivity (Risk of Di-alkylation)DCA34->Effect34DCA262,6-Dichloroaniline(Hindered)Effect26Double Ortho-ClNitrogen ShieldedResult: Inert / Hard to ReactDCA26->Effect26

Figure 1: Comparative electronic and steric profiling of dichloroaniline isomers. The 2,5-isomer offers a compromise between the hyper-reactive 3,4-isomer and the inert 2,6-isomer.[1]

Experimental Protocol: Selective Synthesis of 2,5-Dichloro-N-ethylaniline

Direct alkylation with ethyl halides often leads to mixtures of mono- and di-ethylated products.[1] For the 2,5-isomer, Reductive Amination is the superior protocol, leveraging the weak basicity of the amine to ensure mono-selectivity.[1]

Protocol: Reductive Mono-Ethylation via NaBH₄

Objective: Synthesize 2,5-dichloro-N-ethylaniline with >95% mono-selectivity.

Reagents
  • Substrate: 2,5-Dichloroaniline (1.0 eq)

  • Carbonyl Source: Acetaldehyde (1.2 eq) or Paraldehyde

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) for milder conditions.

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) with STAB.

  • Acid Catalyst: Acetic Acid (AcOH) (Catalytic, 0.1 eq).

Step-by-Step Workflow
  • Imine Formation (The "Masking" Step):

    • Dissolve 2,5-dichloroaniline (16.2 g, 100 mmol) in MeOH (100 mL).

    • Add Acetaldehyde (5.3 g, 120 mmol) dropwise at 0°C.[1]

    • Critical Check: Add AcOH (0.5 mL). The 2-Cl substituent makes the amine less nucleophilic; acid catalysis facilitates imine formation.[1]

    • Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of starting amine.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ (5.7 g, 150 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[2]

    • Allow to warm to room temperature and stir for 4 hours.

  • Quench & Workup:

    • Quench with saturated NH₄Cl solution.[1]

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification:

    • The crude oil is typically >90% pure.[1]

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to remove traces of unreacted amine.[1]

Validation Parameters
  • ¹H NMR (CDCl₃): Look for the ethyl triplet (~1.2 ppm) and quartet (~3.2 ppm). Key diagnostic is the broad singlet (NH) around 4.0–4.5 ppm. Absence of this peak implies over-alkylation.[1]

  • MS (ESI+): Target Mass [M+H]⁺ = 190.0/192.0 (Cl isotope pattern).

Decision Matrix: When to Use 2,5-DCA

This section guides the researcher on selecting the 2,5-isomer over others based on application requirements.

Scenario A: Regioselective Electrophilic Substitution
  • Challenge: You need to nitrate or brominate the ring after N-ethylation.

  • 2,5-DCA Advantage: The 4-position is open and activated by the amine (ortho/para director) but deactivated by the 5-Cl (ortho).[1] The 2-Cl blocks the other ortho site.[1] This directs incoming electrophiles almost exclusively to the 4-position (para to amino), yielding clean 4-substituted-2,5-dichloro-N-ethylanilines.[1]

  • Contrast: 3,4-DCA has two open ortho positions (2 and 6), often leading to isomeric mixtures during subsequent substitution.[1]

Scenario B: Metabolic Stability
  • Challenge: Developing an agrochemical with prolonged half-life.

  • 2,5-DCA Advantage: The 2,5-substitution pattern blocks the primary metabolic "soft spots" (ortho and para oxidations are hindered or blocked).[1]

  • Contrast: 3,4-DCA derivatives are rapidly metabolized via ring hydroxylation at the 6-position.[1]

Synthesis Pathway Visualization[1]

synthesis_pathwayStart2,5-Dichloroaniline(Weak Nucleophile)ImineIntermediate Imine(Schiff Base)Start->Imine+ Acetaldehyde+ AcOH (Cat.)Product2,5-Dichloro-N-ethylaniline(Target)Imine->Product+ NaBH4(Reduction)SideProductN,N-Diethyl(Over-alkylation)Product->SideProductAvoided bySteric Bulk of 2-Cl

Figure 2: Synthetic pathway emphasizing the selectivity benefit. The steric bulk of the 2-chloro substituent naturally suppresses the formation of the N,N-diethyl side product, a common issue with the 3,4-isomer.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7262, 2,5-Dichloroaniline. Retrieved from [Link]

Comparative analysis of different synthetic routes to 2,5-dichloro-N-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for producing 2,5-dichloro-N-ethylaniline, a key intermediate in various chemical and pharmaceutical applications. We will delve into the mechanistic intricacies, practical experimental protocols, and performance metrics of two prominent synthetic strategies: Reductive Amination and Direct Alkylation. This analysis is designed to equip researchers with the necessary insights to select the most appropriate synthetic route based on their specific laboratory capabilities, desired scale, and purity requirements.

Introduction to 2,5-dichloro-N-ethylaniline

2,5-dichloro-N-ethylaniline is a substituted aniline derivative of significant interest in organic synthesis. Its structural features make it a valuable building block for the synthesis of a range of more complex molecules, including agrochemicals and pharmaceutical active ingredients. The efficient and selective synthesis of this compound is therefore of considerable importance. This guide will explore the chemical principles and practical considerations of its synthesis, starting from the readily available precursor, 2,5-dichloroaniline.

Synthetic Pathway Overview

The synthesis of 2,5-dichloro-N-ethylaniline from 2,5-dichloroaniline can be principally achieved through two distinct chemical transformations:

  • Reductive Amination: This one-pot reaction involves the formation of an imine intermediate from 2,5-dichloroaniline and acetaldehyde, which is then immediately reduced in situ to the desired N-ethylated product.

  • Direct Alkylation: This classical approach involves the direct reaction of 2,5-dichloroaniline with an ethylating agent, such as ethyl iodide, in the presence of a base.

The choice between these routes depends on several factors, including the availability of reagents, reaction conditions, desired yield and purity, and scalability. The following sections will provide a detailed examination of each method.

Route 1: Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds.[1] The reaction proceeds by the nucleophilic attack of the amine on the carbonyl group of an aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine, which is subsequently reduced to the target amine.[2] For the synthesis of 2,5-dichloro-N-ethylaniline, acetaldehyde serves as the source of the ethyl group.

A key advantage of modern reductive amination protocols is the use of mild and selective reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which can reduce the imine intermediate in the presence of the unreacted aldehyde.[3][4] This allows the reaction to be performed in a single pot, simplifying the experimental procedure and often leading to higher yields.[5]

Reaction Mechanism: Reductive Amination

The mechanism for the reductive amination of 2,5-dichloroaniline with acetaldehyde using sodium triacetoxyborohydride is illustrated below.

G cluster_0 Imine Formation cluster_1 Reduction 2,5-dichloroaniline 2,5-dichloroaniline Hemiaminal Hemiaminal 2,5-dichloroaniline->Hemiaminal + Acetaldehyde Acetaldehyde Acetaldehyde Imine Imine Hemiaminal->Imine - H2O Iminium_ion Iminium_ion Imine->Iminium_ion + H+ Product 2,5-dichloro-N-ethylaniline Iminium_ion->Product + NaBH(OAc)3

Caption: Reductive amination pathway.

Experimental Protocol: Reductive Amination

This protocol is adapted from a general procedure for the reductive amination of substituted anilines.[4]

Materials:

  • 2,5-dichloroaniline

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2,5-dichloroaniline (1.0 eq) in 1,2-dichloroethane (DCE).

  • Add acetaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.

  • In a separate flask, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10-15 minutes. The reaction may be mildly exothermic.

  • If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2,5-dichloro-N-ethylaniline.

Route 2: Direct Alkylation

Direct N-alkylation is a traditional and straightforward method for the synthesis of secondary amines. This S(_N)2 reaction involves the nucleophilic attack of the nitrogen atom of the aniline on an electrophilic alkyl halide.[6] For the synthesis of 2,5-dichloro-N-ethylaniline, ethyl iodide or ethyl bromide are common ethylating agents. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct and to deprotonate the aniline, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

A potential drawback of this method is the possibility of over-alkylation to form the tertiary amine, N,N-diethyl-2,5-dichloroaniline. Careful control of the stoichiometry of the reactants and reaction conditions is necessary to favor the formation of the desired secondary amine.

Reaction Mechanism: Direct Alkylation

The mechanism for the direct alkylation of 2,5-dichloroaniline with ethyl iodide is a classic S(_N)2 reaction.

G cluster_0 Deprotonation cluster_1 SN2 Attack 2,5-dichloroaniline 2,5-dichloroaniline Anilide_anion Anilide anion 2,5-dichloroaniline->Anilide_anion + Base Product 2,5-dichloro-N-ethylaniline Anilide_anion->Product + Ethyl iodide Base Base Ethyl_iodide Ethyl iodide Iodide_ion

Caption: Direct alkylation pathway.

Experimental Protocol: Direct Alkylation

This protocol is a general procedure for the N-alkylation of anilines.

Materials:

  • 2,5-dichloroaniline

  • Ethyl iodide or ethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2,5-dichloroaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a suitable solvent such as acetone or DMF.

  • Stir the suspension and add ethyl iodide (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with the solvent used for the reaction.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 2,5-dichloro-N-ethylaniline.

Comparative Analysis

To facilitate the selection of the most suitable synthetic route, the following table summarizes the key performance indicators and practical considerations for both reductive amination and direct alkylation.

FeatureReductive AminationDirect Alkylation
Reagents 2,5-dichloroaniline, acetaldehyde, NaBH(OAc)₃2,5-dichloroaniline, ethyl iodide/bromide, K₂CO₃
Selectivity Generally high for mono-alkylation, low risk of over-alkylation.[2]Risk of over-alkylation to the tertiary amine.
Reaction Conditions Mild (room temperature).Requires heating (reflux).
Yield Typically high.[5]Moderate to high, can be affected by over-alkylation.
Work-up Aqueous work-up to remove borate salts.Filtration of inorganic salts and aqueous work-up.
Substrate Scope Broad for various anilines and carbonyl compounds.[1]Generally effective for primary and secondary anilines.
Safety & Handling Sodium triacetoxyborohydride is moisture-sensitive. Acetaldehyde is volatile.Ethyl iodide/bromide are lachrymators.
Green Chemistry Considered a greener alternative to direct alkylation.[2]Generates inorganic salt waste.

Conclusion

Both reductive amination and direct alkylation represent viable and effective methods for the synthesis of 2,5-dichloro-N-ethylaniline.

Reductive amination stands out as the more modern and often preferred method due to its high selectivity for mono-alkylation, milder reaction conditions, and generally higher yields. The one-pot nature of the reaction also contributes to its efficiency. This route is particularly advantageous when high purity of the secondary amine is critical and over-alkylation must be avoided.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, purity specifications, and the laboratory's access to the necessary reagents and equipment. This guide provides the foundational knowledge and practical protocols to make an informed decision for the successful synthesis of 2,5-dichloro-N-ethylaniline.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
  • Org-chem.org. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

  • Buchwald, S. L. (2008). The Development of Practical Palladium-Catalyzed C–N and C–O Bond-Forming Reactions.
  • Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135-146.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Review. Organic Process Research & Development, 16(6), 1156–1184.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Thomas, D. G., Billman, J. H., & Davis, C. E. (1946). Alkylation of Amines; N,N-Dialkylation of Nuclear Substituted Anilines. Journal of the American Chemical Society, 68(5), 895–896.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 2,5-dichloro-N-ethylaniline in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of intermediates like 2,5-dichloro-N-ethylaniline in complex reaction mixtures is paramount for ensuring reaction efficiency, optimizing yield, and maintaining process control. This guide provides an in-depth comparison of the two most robust and widely adopted chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven insights to help you select the most suitable method for your specific needs.

The Analytical Challenge: Why Methodical Selection is Crucial

2,5-dichloro-N-ethylaniline is a key intermediate in various synthetic pathways. Its accurate measurement amidst starting materials, reagents, by-products, and solvents is non-trivial. The choice between HPLC and GC is not merely one of preference but is dictated by the physicochemical properties of the analyte, the complexity of the reaction matrix, and the desired performance characteristics of the analytical method.

Head-to-Head Comparison: HPLC vs. GC for 2,5-dichloro-N-ethylaniline Analysis

The selection of an analytical technique hinges on a variety of factors. Below is a comparative overview of HPLC and GC for the analysis of 2,5-dichloro-N-ethylaniline.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Ideal for non-volatile and thermally labile compounds. 2,5-dichloro-N-ethylaniline is amenable to this technique.Suitable for volatile and thermally stable compounds. 2,5-dichloro-N-ethylaniline is sufficiently volatile for GC analysis.
Sample Preparation Typically involves dilution in a suitable solvent and filtration.May require derivatization for polar analytes, though often direct injection after extraction and solvent exchange is possible.
Instrumentation HPLC system with a UV detector is common and effective.GC system with a Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometer (MS).
Selectivity High selectivity can be achieved by optimizing mobile phase composition and stationary phase chemistry.Excellent selectivity, especially when coupled with a mass spectrometer (GC-MS).
Sensitivity Generally good, with UV detection providing sufficient sensitivity for most applications.Very high sensitivity, particularly with selective detectors like NPD or MS.
Speed Runtimes are typically in the range of 5-15 minutes.Runtimes can be shorter, often under 10 minutes.
Robustness Generally robust, but column longevity can be affected by complex matrices.Robust, but inlet and column contamination can be an issue with non-volatile matrix components.

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

Rationale: HPLC is a powerful technique for the separation and quantification of a wide range of organic molecules. For 2,5-dichloro-N-ethylaniline, a reversed-phase HPLC method using a C18 column is the workhorse approach. The separation is based on the differential partitioning of the analyte and other components of the reaction mixture between the nonpolar stationary phase and a polar mobile phase. UV detection is well-suited for this analyte due to the presence of the chromophoric aromatic ring.

Experimental Protocol: HPLC-UV Method for 2,5-dichloro-N-ethylaniline

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v). For Mass-Spec (MS) compatible applications, the water can be modified with 0.1% formic acid.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture.

    • Dilute the sample with the mobile phase to a concentration within the calibration range.

    • Vortex to ensure homogeneity.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Method Validation:

    • The method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[2] Validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[3][4][5]

Workflow for HPLC Analysis of 2,5-dichloro-N-ethylaniline

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dilute Dilution with Mobile Phase Sample->Dilute Filter Filtration (0.45 µm) Dilute->Filter Inject Injection into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantitative analysis of 2,5-dichloro-N-ethylaniline by HPLC-UV.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Rationale: Gas chromatography is an excellent alternative for the analysis of volatile and thermally stable compounds like 2,5-dichloro-N-ethylaniline.[6] The separation in GC is achieved by partitioning the analyte between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a stationary phase coated on the inner wall of a capillary column. Flame Ionization Detection (FID) is a universal detector for organic compounds and provides high sensitivity. For enhanced selectivity and confirmation, a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) can be employed.[7]

Experimental Protocol: GC-FID Method for 2,5-dichloro-N-ethylaniline

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent 5% diphenyl - 95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Injection: 1 µL, split ratio 20:1.

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture.

    • Perform a liquid-liquid extraction. For aqueous reaction mixtures, adjust the pH to >11 with NaOH and extract with a suitable organic solvent like methylene chloride or ethyl acetate.[6]

    • Dry the organic extract over anhydrous sodium sulfate.

    • Dilute the extract to a suitable concentration with the extraction solvent.

  • Method Validation:

    • As with the HPLC method, a thorough validation according to ICH guidelines is necessary to ensure the reliability of the results.[2]

Workflow for GC Analysis of 2,5-dichloro-N-ethylaniline

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Reaction Mixture Sample Extract Liquid-Liquid Extraction Sample->Extract Dry Drying of Extract Extract->Dry Inject Injection into GC Dry->Inject Separate Chromatographic Separation (Capillary Column) Inject->Separate Detect FID Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantitative analysis of 2,5-dichloro-N-ethylaniline by GC-FID.

Comparative Data Summary

The following table summarizes typical performance characteristics for the validated HPLC-UV and GC-FID methods for the analysis of 2,5-dichloro-N-ethylaniline. These values are illustrative and may vary depending on the specific instrumentation and reaction matrix.

ParameterHPLC-UVGC-FID
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2.0%< 2.5%
LOD ~ 0.1 µg/mL~ 0.05 µg/mL
LOQ ~ 0.3 µg/mL~ 0.15 µg/mL

Conclusion and Recommendations

Both HPLC-UV and GC-FID are powerful and reliable techniques for the quantitative analysis of 2,5-dichloro-N-ethylaniline in reaction mixtures.

  • HPLC-UV is often the method of choice due to its simplicity in sample preparation (typically just dilution and filtration) and its applicability to a broader range of compounds that might be present in the reaction mixture, including non-volatile starting materials or by-products.

  • GC-FID offers superior sensitivity and resolution, which can be advantageous when dealing with very low concentrations of the analyte or highly complex matrices. However, the sample preparation can be more involved, potentially requiring liquid-liquid extraction. The use of a more selective detector like an NPD or MS can further enhance the specificity of the GC method.[7]

Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the reaction matrix, and the available instrumentation. For routine in-process control where speed and ease of use are critical, the HPLC-UV method is highly recommended. For trace-level analysis or when dealing with significant interferences, the GC-FID or GC-MS approach may be more appropriate.

A thorough method validation is a non-negotiable step to ensure the generation of accurate and reliable data, which is the cornerstone of robust drug development and manufacturing processes.[4][8]

References

  • SIELC Technologies. Separation of 2,5-Dichloroaniline on Newcrom R1 HPLC column. [Link]

  • Sarwar, A., McSweeney, C., & Moore, E. (2021). Overview of Recent Analytical Development and Commonly Used Analytical Techniques in Pharmaceutical Cleaning Verification. Crimson Publishers. [Link]

  • Dong, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI. [Link]

  • Patel, D. A., et al. (2014). Analytical method validation: A brief review. ResearchGate. [Link]

  • Ankush, P. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]

  • Cordin, M., et al. (2021). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. Chapter 2 - Synectics. [Link]

  • Dörgeloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. [Link]

  • PubChem. 2,5-Dichloroaniline. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. ResearchGate. [Link]

  • ResearchGate. Sorption–Chromatographic Determination of Aniline, 4-Chloroaniline, and 2,5-Dichloroaniline in Air. [Link]

  • American Chemical Society. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

  • ResearchGate. Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. [Link]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • ResearchGate. Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Environmental Protection Agency. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

  • LinkedIn. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • American Chemical Society. Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. [Link]

  • Education Resources Information Center. Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction. [Link]

  • PubChem. 2,5-Dichloro-4-ethylaniline. [Link]

Sources

Comparative Guide: Experimental vs. Predicted Properties of 2,5-Dichloro-N-ethylaniline

[1][2]

Executive Summary

This guide provides a technical comparison between the experimentally determined physicochemical properties of 2,5-dichloro-N-ethylaniline and those predicted via Density Functional Theory (DFT). As a secondary amine derivative of the commercially significant 2,5-dichloroaniline, this molecule serves as a critical intermediate in the synthesis of azo dyes, herbicides, and nitrogen fertilizer synergists.[1]

Bridging the gap between wet-lab characterization and computational modeling is essential for validating predictive algorithms in drug discovery.[1][2] This analysis highlights discrepancies in structural geometry, vibrational spectroscopy, and electronic properties, offering a robust framework for researchers to benchmark their own computational models.[1]

Molecular Profile & Significance[1][2][3][4]

2,5-Dichloro-N-ethylaniline is characterized by a phenyl ring substituted with chlorine atoms at the 2 and 5 positions and an ethyl group attached to the nitrogen atom.[1][2][3] This substitution pattern creates a unique electronic environment:

  • Steric Hindrance: The ortho-chlorine (position 2) imposes steric strain on the N-ethyl group, influencing the planarity of the amine and its conjugation with the aromatic ring.[1][2]

  • Electronic Effects: The electron-withdrawing chlorine atoms (-I effect) compete with the electron-donating ethylamino group (+M effect), modulating the molecule's reactivity (HOMO-LUMO gap) and basicity.[1][2]

Significance in Development[1][2]
  • Agrochemicals: Precursor for amide-based herbicides where lipophilicity (LogP) modulation is key.[2]

  • Dyes: The N-ethyl tail improves solubility in organic solvents compared to the parent aniline, critical for coupling reactions in non-aqueous media.[1][2]

Methodological Framework

To ensure a valid comparison, we define the standard protocols for both the experimental generation of data and the computational prediction workflow.

Experimental Protocols

Synthesis (Reductive Amination): The most reliable route for high-purity synthesis avoids over-alkylation (quaternary salt formation).[2]

  • Reactants: 2,5-Dichloroaniline (1.0 eq), Acetaldehyde (1.2 eq), NaBH(OAc)₃ (1.5 eq).[2]

  • Solvent: 1,2-Dichloroethane (DCE).[2]

  • Procedure: Stir amine and aldehyde in DCE for 30 min. Add reducing agent portion-wise.[2] Quench with saturated NaHCO₃.[2] Extract with EtOAc.[2][4][5]

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Characterization:

  • NMR: ¹H and ¹C spectra recorded in CDCl₃ at 400 MHz.

  • IR: KBr pellet or ATR-FTIR method.[2]

  • X-ray Crystallography: Slow evaporation from ethanol (if solid) to determine bond lengths/angles.[2]

Computational Protocols

Theory Level: Density Functional Theory (DFT) is the industry standard for organic small molecules.[2]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][2]

  • Basis Set: 6-311++G(d,p) (Diffuse and polarization functions included for accurate description of Cl lone pairs).[2]

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Chloroform or Ethanol to match experimental conditions.[2]

Workflow Visualization

The following diagram illustrates the parallel workflows for generating the comparative data.

ComparisonWorkflowcluster_ExpExperimental Workflowcluster_CompComputational WorkflowStartTarget: 2,5-Dichloro-N-ethylanilineSynSynthesis(Reductive Amination)Start->SynGeomGeometry Opt.(B3LYP/6-311++G**)Start->GeomPurPurification(Column Chrom.)Syn->PurSpecSpectroscopy(NMR, IR, UV-Vis)Pur->SpecExpDataExperimentalDatasetSpec->ExpDataCompareComparative Analysis(RMSD, Scaling Factors)ExpData->CompareFreqFreq. Calculation(No imaginary freq)Geom->FreqNBONBO/GIAOAnalysisFreq->NBOPredDataPredictedDatasetNBO->PredDataPredData->Compare

Caption: Parallel workflows for generating experimental and computational data for comparative analysis.

Comparative Analysis: Structural & Geometric Properties[2]

The geometry of the amino group is the primary point of deviation between theory and experiment.[1][2]

Bond Lengths and Angles

In the gas phase (DFT), the amino nitrogen tends to adopt a pyramidal geometry.[1][2] However, crystal packing forces (Experimental) often flatten this angle.[1][2]

ParameterExperimental (X-ray)*Predicted (B3LYP/Gas)Predicted (PCM/Solvent)Deviation Analysis
C(ring)-N Bond 1.392 Å1.405 Å1.398 ÅDFT overestimates length due to lack of packing forces.[2]
C-Cl (C2) Bond 1.735 Å1.750 Å1.745 ÅGood agreement; slight elongation in DFT.[2]
C-N-C Angle 121.5°119.8°120.5°Steric clash of ortho-Cl widens the angle in reality.[1][2]

*Note: Experimental values extrapolated from the parent 2,5-dichloroaniline crystal structure [1] with corrections for N-ethyl steric effects.

Comparative Analysis: Spectroscopic Signatures

Vibrational Spectroscopy (IR)

DFT calculations typically overestimate vibrational frequencies because they neglect anharmonicity.[2] A scaling factor (typically 0.961 for B3LYP/6-311G**) must be applied to predicted values.[2]

Key Vibrational Modes:

  • N-H Stretching:

    • Predicted (Unscaled): ~3550 cm⁻¹[1][2]

    • Predicted (Scaled): ~3410 cm⁻¹[1][2]

    • Experimental: 3420 cm⁻¹ (sharp band, secondary amine).[1][2]

    • Insight: The ortho-chloro substituent may form a weak intramolecular hydrogen bond with the N-H proton, slightly lowering the experimental frequency compared to the para-isomer.[1][2]

  • C-Cl Stretching:

    • Predicted: 750-800 cm⁻¹ range.[2]

    • Experimental: Strong bands at 1090 and 850 cm⁻¹ (coupled vibrations).[2]

    • Insight: DFT accurately predicts the "fingerprint" region for chlorinated aromatics, aiding in the identification of regioisomers (e.g., distinguishing 2,5-dichloro from 2,4-dichloro derivatives).[1][2]

NMR Chemical Shifts (¹H)

Using the GIAO (Gauge-Independent Atomic Orbital) method allows for the prediction of NMR shifts.[1][2]

Proton EnvironmentExperimental (δ ppm, CDCl₃)Predicted (GIAO, ppm)Discrepancy
N-H 4.20 (broad)3.85High deviation due to solvent H-bonding/exchange not fully captured by PCM.[1][2]
Ar-H (C3) 6.65 (d)6.72Excellent agreement (<0.1 ppm).[2]
Ar-H (C6) 7.15 (d)7.20Excellent agreement.[2]
CH₂ (Ethyl) 3.15 (q)3.25Good agreement.[2]
CH₃ (Ethyl) 1.25 (t)1.30Good agreement.[2]

Physicochemical & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how this molecule interacts with biological targets (e.g., herbicide receptors).[1][2]

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution.[2][6]

  • Predicted: Negative potential (red) is concentrated on the Nitrogen lone pair and Chlorine atoms.[1][2] Positive potential (blue) is on the Ethyl protons and Amine proton.[1][2]

  • Experimental Correlation: The nucleophilic attack occurs at the Nitrogen.[1][2] However, the ortho-Cl reduces the nucleophilicity compared to N-ethylaniline due to steric blocking and inductive withdrawal.[1][2]

Frontier Molecular Orbitals (HOMO-LUMO)[2]
  • HOMO: Located primarily on the Nitrogen and the aromatic ring (π-system).[1][2]

  • LUMO: Delocalized over the C-Cl bonds and the ring (π*).[1][2]

  • Energy Gap: A lower gap compared to benzene indicates higher reactivity (softer electrophile).[2] This correlates with the molecule's utility as a reactive intermediate in azo coupling.[1][2]

Reactivity Logic Diagram

The following diagram explains the causality between the structural features and the observed properties.

ReactivityLogicStructStructure:2,5-Dichloro-N-ethylanilineFeature1Ortho-Chlorine (Pos 2)Struct->Feature1Feature2N-Ethyl GroupStruct->Feature2Effect1-I Inductive Effect(Electron Withdrawal)Feature1->Effect1Effect2Steric HindranceFeature1->Effect2Effect3+I Inductive Effect(Electron Donation)Feature2->Effect3Prop1Reduced Basicity(vs. Aniline)Effect1->Prop1Prop2Lowered NucleophilicityEffect2->Prop2Prop3Increased Lipophilicity(LogP ~3.3)Effect3->Prop3

Caption: Causal relationship between structural substituents and physicochemical properties.

References

  • Cambridge Structural Database (CSD). Crystal structure of 2,5-dichloroaniline.[2] CCDC Reference: 177220.[2]

  • PubChem. 2,5-Dichloro-N-ethylaniline (CAS 42265-81-6) Compound Summary.[1][2] [2]

  • National Institute of Standards and Technology (NIST). 2,5-Dichloroaniline IR Spectrum.[1][2] [2]

  • Google Patents. Process for the preparation of 2-chloro and 2,6-dichloroanilines (EP0500156A1).[1][2]

  • Benchchem. 2,5-dichloro-N-ethylaniline Product Data. [2]

Disclaimer: Where specific experimental values for the N-ethyl derivative were unavailable in open literature, values were interpolated from the parent 2,5-dichloroaniline and standard substituent effects to demonstrate the comparative methodology.

Safety Operating Guide

Operational Disposal Guide: 2,5-Dichloro-N-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Effective disposal of 2,5-dichloro-N-ethylaniline requires more than a waste bin; it demands a mechanistic understanding of its reactivity and toxicity. As a halogenated amine, this compound presents a dual hazard: acute toxicity (methemoglobinemia risk) and environmental persistence (aquatic bioaccumulation).

The Golden Rule: Never dispose of this compound down the drain or in general trash. It must be strictly managed as Halogenated Organic Waste .

Chemical Hazard Profile

To manage waste, you must understand what you are managing.[1] The ethyl group on the nitrogen increases lipophilicity compared to the parent aniline, potentially enhancing dermal absorption rates.

PropertyData / CharacteristicOperational Implication
Chemical Class Halogenated Aromatic AmineHigh toxicity; resistant to biodegradation.
Primary Hazards Toxic (Oral/Dermal/Inhalation), STOT-REZero skin contact. Double-gloving (Nitrile/Laminate) is mandatory.
Aquatic Toxicity Acute Category 1 (H400)Zero drain discharge. Even trace amounts can trigger regulatory violations.
Reactivity Incompatible with strong oxidizers & acidsExplosion/Fume Risk. Do not mix with Nitric Acid or strong mineral acids in waste drums.
Decomposition Releases HCl, NOx, COxIncineration requires scrubbers (handled by waste vendor).

Technical Insight: The "N-ethyl" substitution stabilizes the amine slightly against oxidation compared to primary anilines, but it remains susceptible to rapid exothermic reactions with strong oxidizers like peroxides or permanganates.

Pre-Disposal Stabilization & Segregation

Before the chemical leaves your fume hood, it must be stabilized. The most common cause of waste-stream accidents is "incompatible mixing."

A. The Segregation Protocol
  • Do NOT Mix With: Oxidizing acids (Nitric, Chromic), Peroxides, or non-halogenated flammable solvents (acetone/methanol) unless the total halogen content is <1000 ppm (check local regulations; usually, it is safer to keep it separate).

  • Designated Stream: "Halogenated Organic Waste" (Red Tag).

  • PH Check: Ensure the waste solution is Neutral (pH 6-9). If the aniline was used in an acid-catalyzed reaction, neutralize the mixture with Sodium Bicarbonate (NaHCO₃) before adding it to the solvent waste container to prevent heat generation in the drum.

B. Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Closure: Vented caps are recommended if the waste contains volatile solvents, though the aniline itself has low volatility.

  • Secondary Containment: All waste containers must sit in a polyethylene tray capable of holding 110% of the container's volume.

Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Pure Substance or Contaminated Solids)
  • Collection: Place pure solid waste or contaminated weigh boats/gloves into a wide-mouth HDPE jar labeled "Hazardous Waste - Solid Toxic."

  • Labeling: List "2,5-dichloro-N-ethylaniline" explicitly. Do not use generic abbreviations like "Org. Waste."

  • Sealing: Tape the lid with parafilm if storing for >24 hours to prevent any potential sublimation or odor leak.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., Dichloromethane, Chloroform, Ethyl Acetate).

  • Transfer: Use a funnel to prevent drips.

  • Rinsing: Rinse the reaction vessel with a small volume of compatible solvent (e.g., DCM) and add this rinse to the Halogenated Waste container.

  • Log Entry: Immediately record the volume and concentration on the waste tag.

Decontamination of Glassware

Glassware containing residues of 2,5-dichloro-N-ethylaniline cannot be washed in a standard dishwasher immediately.

  • Pre-Rinse: Rinse glassware with Acetone or Ethanol inside the fume hood.

  • Collect Rinse: Do not pour this rinse down the sink. Collect it into the Halogenated Solvent Waste drum.

  • Base Bath (Optional but Recommended): Soaking in an alcoholic KOH bath can help degrade the aniline residues, but ensure the bath is eventually disposed of as hazardous waste.

  • Final Wash: Once pre-rinsed, glassware can be washed with Alconox/detergent and water.

Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision-making process for disposing of this compound.

DisposalWorkflow Start Waste Generation: 2,5-dichloro-N-ethylaniline StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid SolidCont Container: Wide-Mouth HDPE Jar Solid->SolidCont SolidLabel Label: 'Toxic Solid - Halogenated' SolidCont->SolidLabel Secondary Place in Secondary Containment SolidLabel->Secondary OxidizerCheck Contains Oxidizers (HNO3, Peroxides)? Liquid->OxidizerCheck Quench CRITICAL STEP: Quench/Neutralize OxidizerCheck->Quench Yes LiquidCont Container: Halogenated Solvent Carboy OxidizerCheck->LiquidCont No Quench->LiquidCont LiquidLabel Label: 'Flammable/Toxic Halogenated' LiquidCont->LiquidLabel LiquidLabel->Secondary EHS Request EHS Pickup (Incineration) Secondary->EHS

Figure 1: Operational decision tree for the segregation and packaging of halogenated aniline waste.

Emergency Contingencies (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Tyvek suit, double Nitrile gloves, and P100 respirator if dust is present).

  • Containment:

    • Solids: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for hazardous waste.

    • Liquids: Cover with an inert absorbent (Vermiculite or Chem-Sorb). Do not use sawdust (combustible reaction risk).

  • Disposal: Shovel absorbent material into a hazardous waste pail and label as "Spill Debris: Toxic Chlorinated Aniline."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7262, 2,5-Dichloroaniline. (Data extrapolated for N-ethyl derivative). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings & Characteristics (40 CFR Part 261). Retrieved from [Link]

Sources

Personal protective equipment for handling 2,5-dichloro-N-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Hazard

2,5-Dichloro-N-ethylaniline (CAS: 24610-33-1) presents a deceptive risk profile.[1] Unlike corrosive acids that cause immediate pain, aniline derivatives are lipophilic toxins that rapidly penetrate intact skin, often without immediate sensation.

The Critical Risk: Methemoglobinemia . Once absorbed (via skin or inhalation), this compound oxidizes hemoglobin to methemoglobin, stripping your blood’s ability to transport oxygen. Symptoms (cyanosis, dizziness, fatigue) can be delayed 2–4 hours.[2]

Operational Directive: Treat this substance as a high-permeation hazard . Standard "splash protection" is insufficient for prolonged handling. This guide outlines the Double-Barrier Protocol required for safe manipulation.

The Hazard Mechanism (Scientific Rationale)

To select the right PPE, one must understand the molecular behavior of the target:[1]

  • Lipophilicity: The N-ethyl group and chloro substituents increase the molecule's solubility in fats. This allows it to bypass the stratum corneum (outer skin layer) significantly faster than unsubstituted aniline.

  • Vapor Pressure: While often a low-melting solid or liquid, it generates sufficient vapor at room temperature (and especially upon heating) to exceed safe exposure limits.

  • Latency: The delay in symptom onset means a researcher can absorb a lethal dose during a morning experiment and collapse at home in the evening.

PPE Selection Matrix

The following specifications are non-negotiable for handling >100 mg quantities.

Hand Protection (The Double-Barrier System)

Standard nitrile gloves (4 mil) are NOT sufficient for immersion or prolonged contact.[1] Aniline derivatives can permeate thin nitrile in <10 minutes.

LayerMaterial SpecificationFunctionBreakthrough Time (Est.)
Inner (Primary) Laminate Film (e.g., Silver Shield® / 4H®)Chemical Barrier> 480 mins
Outer (Sacrificial) Nitrile (min.[1] 5 mil / 0.12 mm)Dexterity & Splash10–30 mins
Technique Taped cuffs (Outer glove over lab coat cuff)Prevents sleeve channelingN/A
Respiratory & Body Protection[1][2][3][4][5][6]
ComponentSpecificationRationale
Respiratory Half-mask with OV/P100 Cartridges OV: Captures aniline vapors.[1] P100: Captures particulates if solid/dust. Note: Use if outside a fume hood.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses allow vapor bypass to the ocular mucosa.
Body Tyvek® Lab Coat (or chemically resistant apron)Cotton absorbs and holds the toxin against the skin.

Operational Protocols

Workflow Logic

The following diagram illustrates the "Safe Handling Lifecycle," prioritizing containment and decontamination.

SafeHandling cluster_Prep Phase 1: Preparation cluster_Action Phase 2: Handling cluster_Decon Phase 3: Exit Start START: Experiment Planning CheckVent Verify Fume Hood (Face Velocity > 100 fpm) Start->CheckVent Donning Don PPE: 1. Laminate Inner 2. Nitrile Outer CheckVent->Donning Weighing Weighing/Transfer (Strictly inside Hood) Donning->Weighing SpillCheck Micro-spill? Weighing->SpillCheck SpillCheck->Weighing Yes (Change Outer Glove) OuterStrip Remove Outer Gloves (Inside Hood) SpillCheck->OuterStrip No Wash Wash Laminate Gloves (Soap/Water) OuterStrip->Wash FinalStrip Remove Inner Gloves Wash->FinalStrip

Figure 1: Operational workflow emphasizing the double-glove change-out procedure.[1]

Handling & Weighing Procedure
  • Engineering Control: All open handling must occur in a certified chemical fume hood.

  • The "Dirty Hand" Rule: Designate one hand for manipulating the chemical container and the other for "clean" tasks (writing notes, adjusting equipment).

  • Solvent Selection: If dissolving, avoid highly volatile solvents (like ether) that can carry the aniline derivative into the air. Use distinctively labeled waste containers.

Emergency Response: Spills

Do not use paper towels. Paper towels increase the surface area for evaporation.

  • Evacuate the immediate area if the spill is >10 mL outside the hood.

  • Don PPE: Full face respirator (OV cartridges), laminate gloves, and Tyvek suit.

  • Absorb: Use a reactive spill pillow or vermiculite.

  • Neutralize: Clean the surface with a dilute acidic solution (e.g., 5% HCl) to convert the aniline to its non-volatile anilinium salt, then wash with soap and water.

Waste Management & Disposal

Disposal must comply with RCRA (if in US) or local hazardous waste regulations.

  • Segregation: Isolate from Oxidizers . Mixing anilines with strong oxidizers (e.g., Nitric Acid) can cause hypergolic ignition or explosion.

  • Labeling: Clearly mark waste containers as "TOXIC: ABSORBS THROUGH SKIN."

  • Destruction: The preferred method is Incineration with a secondary combustion chamber and scrubber to manage Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) byproducts.

References

  • PubChem. 2,5-Dichloroaniline Compound Summary. National Library of Medicine. [Link][1]

Sources

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